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Core Science & Biosynthesis

Foundational

Structural Analysis and NMR Characterization of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery [1]. While acrylamides have traditionally dominated as the electrophilic warhead o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery [1]. While acrylamides have traditionally dominated as the electrophilic warhead of choice for targeting cysteine residues, the demand for highly selective, tunable alternatives has driven the adoption of alkynamides[2].

4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) is a critical bifunctional building block used to install these reactive alkynamide warheads onto inhibitor scaffolds. This technical whitepaper provides an in-depth guide to the structural anatomy, reactivity profile, and rigorous Nuclear Magnetic Resonance (NMR) characterization of this molecule, establishing self-validating protocols for application scientists and medicinal chemists.

Structural Anatomy & Mechanistic Role in Drug Design

The utility of 4-(dimethylamino)but-2-ynoic acid hydrochloride stems from its distinct, highly optimized structural zones. Each functional group plays a causal role in both the synthesis of the final drug and its pharmacokinetic/pharmacodynamic (PK/PD) profile.

  • The Carboxylic Acid (Amide Coupling Site): Serves as the synthetic handle for attaching the warhead to the primary drug scaffold (the "guidance system") via standard peptide coupling reagents (e.g., HATU, EDC).

  • The Alkyne Moiety (Electrophilic Warhead): Once converted to an alkynamide, the triple bond acts as a rigid, linear spacer and a tunable electrophile. Alkynyl heterocycles and alkynamides are specifically employed as "cysteine traps" in targets where traditional Michael acceptors (like acrylamides) are sterically or electronically poorly tolerated [2].

  • The Dimethylamino Group (Solubility Enhancer): In the final drug, this basic amine (pKa ~8.5) enhances aqueous solubility and frequently engages in critical salt-bridge or hydrogen-bond interactions with solvent-exposed acidic residues at the edge of the target binding pocket.

  • The Hydrochloride Salt (Stability Matrix): If left as a free base, the basic amine would deprotonate the acidic carboxyl group, forming a highly polar zwitterion that is insoluble in standard organic coupling solvents (like DMF or DCM). The HCl salt effectively locks the amine in a protonated state, preserving the integrity of the carboxylic acid for efficient activation.

ReactivityMap Molecule 4-(Dimethylamino)but-2-ynoic acid Hydrochloride Carboxyl Carboxylic Acid (Amide Coupling Site) Molecule->Carboxyl Activation Alkyne Alkyne Moiety (Electrophilic Warhead) Molecule->Alkyne Cysteine Targeting Amine Dimethylamino Group (Solubility Enhancer) Molecule->Amine pKa ~ 8.5 Salt HCl Salt (Prevents Zwitterion) Molecule->Salt Solid State Stability

Fig 1. Pharmacophore and reactivity mapping of the alkynoic acid building block.

NMR Spectroscopy: Theoretical Causality & Expected Shifts

Rigorous structural validation of propargylic amines requires careful attention to chemical shifts and signal integration [3]. The electronic environment of 4-(dimethylamino)but-2-ynoic acid hydrochloride is heavily influenced by resonance and protonation.

Causality of Chemical Shifts
  • Alkyne Resonance Shielding: In an α,β-alkynoic acid, the carbonyl group is strongly electron-withdrawing. Resonance structures (O=C–C≡C–R ↔ ⁻O–C=C=C⁺–R) place a partial positive charge on the β-carbon (C3). Consequently, the β-carbon is heavily deshielded (~82 ppm), while the α-carbon (C2) is relatively shielded (~77 ppm).

  • Protonation Effects: The protonation of the dimethylamino group by HCl causes a strong inductive electron withdrawal. This shifts the N-methyl protons significantly downfield (~2.85 ppm) compared to the free base form (~2.20 ppm). The adjacent propargylic methylene protons (C4) are doubly deshielded by the alkyne and the ammonium cation, pushing them to ~4.35 ppm.

Quantitative Data Summary
NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹HCOOH11.5 – 12.5br s1HHighly deshielded acidic proton; visible only in aprotic solvents (DMSO-d6).
¹HNH⁺10.8 – 11.2br s1HProtonated amine; confirms the HCl salt stoichiometry.
¹HCH₂ (C4)4.35s2HDeshielded by both the adjacent alkyne and the strongly electron-withdrawing NH⁺ group.
¹HN(CH₃)₂2.85s6HDownfield shift relative to free base (~2.2 ppm) due to protonation.
¹³CC=O (C1)153.5s-Carbonyl carbon; slightly upfield from standard aliphatic acids due to alkyne conjugation.
¹³CC≡C (C3)82.0s-Internal alkyne carbon (β to carbonyl); deshielded by resonance.
¹³CC≡C (C2)77.5s-Internal alkyne carbon (α to carbonyl); shielded by resonance from the carbonyl.
¹³CCH₂ (C4)46.2s-Aliphatic carbon adjacent to the positively charged nitrogen.
¹³CN(CH₃)₂42.1s-Methyl carbons attached to the protonated nitrogen.

Advanced 2D NMR Workflows for Structural Elucidation

To unequivocally confirm the connectivity of the carbon backbone—especially the quaternary alkyne carbons which lack direct proton attachments—2D NMR techniques are mandatory.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map the direct ¹H-¹³C attachments, specifically correlating the ~4.35 ppm proton singlet to the ~46.2 ppm carbon (C4), and the ~2.85 ppm proton singlet to the ~42.1 ppm carbons (N-methyls).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the alkyne structure. The methylene protons at ~4.35 ppm will show strong ³J correlations to the C2 alkyne carbon (~77.5 ppm) and ²J correlations to the C3 alkyne carbon (~82.0 ppm).

NMRWorkflow SamplePrep Sample Preparation (DMSO-d6, 298K) Acq1D 1D Acquisition (1H & 13C NMR) SamplePrep->Acq1D Standard Pulse CheckSalt Salt Verification (Integration of NH+ / COOH) Acq1D->CheckSalt Validate Protonation Acq2D 2D Acquisition (HSQC & HMBC) CheckSalt->Acq2D Proceed if pure Elucidation Structural Elucidation (Mapping Connectivity) Acq2D->Elucidation Correlate Shifts

Fig 2. Step-by-step self-validating NMR workflow for structural elucidation.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The choice of solvent is the most critical variable in this protocol.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

  • Causality: Do not use D₂O. D₂O will rapidly exchange with the COOH and NH⁺ protons, masking their signals. DMSO-d6 lacks exchangeable protons, allowing the observation of the broad acidic and ammonium protons necessary to validate the HCl salt form [3].

Step 2: 1D ¹H NMR Acquisition and Self-Validation

  • Action: Acquire the ¹H spectrum at 298K using a standard 30° pulse program with a relaxation delay (D1) of at least 2 seconds.

  • Self-Validation Check: Integrate the methylene peak (C4) at ~4.35 ppm and set it to exactly 2.00. Next, integrate the broad NH⁺ peak at ~11.0 ppm.

    • Pass: The NH⁺ peak integrates to ~1.00. The salt is intact.

    • Fail: The NH⁺ peak integrates to < 0.50 or is missing. The sample has partially converted to the free base or absorbed atmospheric moisture (water in DMSO appears at ~3.33 ppm and will broaden/shift exchangeable protons).

Step 3: 1D ¹³C and 2D NMR Acquisition

  • Action: Acquire the ¹³C spectrum with proton decoupling (e.g., standard zgpg30 pulse sequence). Due to the quaternary nature of C1, C2, and C3, ensure a sufficient number of scans (minimum 512) and a relaxation delay of 2-3 seconds to allow full relaxation of the quaternary carbons.

  • Action: Proceed with standard gradient-selected HSQC and HMBC acquisitions to map the long-range couplings as defined in Section 4.

References

  • Title: The rise of covalent inhibitors in strategic therapeutic design Source: CAS Insights URL: [Link]

  • Title: An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Introduction: Beyond the Data Sheet This document serves as an in-depth technical and safety guide for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)but-2-ynoic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Data Sheet

This document serves as an in-depth technical and safety guide for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS No: 848133-35-7).[1] Standard Safety Data Sheets (SDS) provide essential, legally mandated information. However, true laboratory safety transcends mere compliance. It requires a deep, mechanistic understanding of the potential hazards and the rationale behind each handling protocol.

As a hydrochloride salt of a substituted acetylenic acid, this compound presents a specific combination of chemical properties that demand rigorous safety protocols.[2][3] The presence of the alkyne functional group suggests potential reactivity, while the hydrochloride component classifies it as a corrosive irritant.[4][5] This guide is structured to provide not just the "what" but the "why" behind each safety recommendation, empowering you to build a self-validating system of safety in your laboratory. All protocols are grounded in established standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[6][7]

Hazard Identification and Proactive Risk Assessment

The foundation of safe handling is a comprehensive understanding of the compound's intrinsic hazards. According to the Globally Harmonized System (GHS), this compound is classified as a skin and eye irritant.[8] One supplier's data sheet escalates this to "Causes severe skin burns and eye damage".[4] This discrepancy highlights a critical principle: always adopt the more stringent safety classification when conflicting information exists.

GHS Classification Analysis
Hazard ClassCategoryHazard StatementRationale and Field Insights
Skin Corrosion/IrritationCategory 2 or 1B[4][8]H315: Causes skin irritation / H314: Causes severe skin burns and eye damage.[4]The hydrochloride salt can release hydrochloric acid upon contact with moisture (e.g., on skin), leading to chemical burns.[5][9] The organic moiety itself may also be an irritant. Assume the highest risk (Category 1B) and handle with appropriate PPE at all times.
Serious Eye Damage/IrritationCategory 2A or 1[4][8]H319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage.[4]The eyes are particularly vulnerable to corrosive materials. The risk of irreversible damage necessitates stringent eye protection beyond standard safety glasses.
Mechanistic Insight: Why is it Hazardous?
  • Corrosivity (from Hydrochloride): As a hydrochloride salt, the compound is acidic. In the presence of water, such as moisture on the skin or in the eyes, it can hydrolyze, releasing hydrochloric acid (HCl). HCl is a strong, corrosive acid that can cause severe tissue damage.[5][9]

  • Reactivity (from Alkyne Moiety): Acetylenic compounds can be reactive and, under certain conditions (e.g., pressure, presence of certain metals like copper), potentially unstable.[10] While this specific compound is not noted as explosive, the functional group warrants respect and careful handling, avoiding incompatible materials.

The Hierarchy of Controls: Engineering a Safe Workspace

Before any personal protective equipment (PPE) is considered, engineering and administrative controls must be implemented. This is a core principle of laboratory safety mandated by OSHA.[6][11]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood.[5][12] This is non-negotiable. The hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[12][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.

  • Designated Work Area: All work with this compound should occur in a clearly marked, designated area to prevent cross-contamination.

  • Safety Equipment Accessibility: An eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[12][13]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of safety controls.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its selection must be based on the specific risks identified.

PPE CategoryRequired EquipmentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)Handle with gloves.[4] Nitrile provides good resistance against a wide range of chemicals. Always inspect gloves before use and change them immediately if contamination is suspected. For prolonged work, consider double-gloving.
Eye/Face Protection Chemical safety goggles and face shieldWear tightly fitting safety goggles.[4] Given the "severe eye damage" classification, a face shield must be worn over goggles whenever there is a risk of splashing, such as when preparing solutions.
Body Protection Chemical-resistant lab coatA fully buttoned lab coat protects the skin from accidental spills. Ensure it is made of a suitable material for the solvents being used.[14]
Respiratory Protection Not required under normal use in a fume hoodIf engineering controls fail or for emergency response, a NIOSH-approved respirator with acid gas cartridges is necessary.[5][15]

Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for ensuring reproducible and safe experimental outcomes.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE. Designate and prepare the work surface inside the chemical fume hood.

  • Weighing: Tare a suitable container on a balance located inside the fume hood or in a contained space. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the solid slowly. If preparing an aqueous solution, be mindful that the compound is a hydrochloride salt.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and appropriate hazard pictograms.

  • Post-Handling: Wipe down the spatula and work surface with a suitable decontaminating solution. Wash hands and forearms thoroughly after handling, even after removing gloves.[8]

Storage Requirements
  • Container: Keep the container tightly closed to prevent absorption of moisture, which can degrade the compound.[8]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from moisture and air.[8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12]

  • Segregation: Do not store with incompatible chemicals.

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Response
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention if irritation or burns occur.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9][12] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9][12] Seek immediate medical attention.
Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, prevent its spread using a spill kit or absorbent material.[5] Avoid breathing vapors.[5]

  • Neutralize & Absorb: For acid-based compounds, use a neutralizing agent like sodium bicarbonate, followed by an inert absorbent material.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • For Large Spills: Evacuate the laboratory, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.[5][15]

Emergency_Response_Flowchart cluster_main Emergency Response Logic cluster_minor Minor Incident cluster_major Major Incident Start Incident Occurs (Spill or Exposure) Assess Assess Severity Is it a major spill or serious injury? Start->Assess MinorSpill Minor Spill: Follow Spill Protocol Assess->MinorSpill No MinorExposure Minor Exposure: Administer First Aid Assess->MinorExposure No MajorSpill Major Spill: Evacuate & Call EHS Assess->MajorSpill Yes MajorExposure Major Exposure: Call Emergency Services Administer First Aid Assess->MajorExposure Yes ReportMinor Report to Supervisor MinorSpill->ReportMinor MinorExposure->ReportMinor ReportMajor Report to EHS & Supervisor MajorSpill->ReportMajor MajorExposure->ReportMajor

Caption: A decision tree for emergency response.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's certified hazardous waste disposal program in accordance with all local and national regulations.[8]

Conclusion

The safe handling of 4-(Dimethylamino)but-2-ynoic acid hydrochloride is not a matter of suggestion but a professional requirement. By understanding the chemical principles behind its hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. A culture of safety is a proactive one, built on a foundation of knowledge, preparation, and unwavering attention to detail.

References

  • Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET: (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride.
  • Tokyo Chemical Industry. (2025, September 17). SAFETY DATA SHEET: (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45358758, (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride.
  • Echemi. (n.d.). 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- Safety Data Sheets.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 4-Dimethylaminobutyric acid, hydrochloride.
  • ChemSub. (n.d.). (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride — Chemical Substance Information.
  • ECO Funnel. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Publications.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • ChemScene. (n.d.). 4-(Dimethylamino)but-2-ynoic acid hydrochloride.
  • European Chemicals Agency. (2015, December). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description.
  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Ministry of the Environment, Japan. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft).
  • Ministry of the Environment, Japan. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment (Provisional Translation).
  • Vikaspedia. (n.d.). Hydrochloric Acid – First Aid and Emergency Response.
  • Organic Syntheses. (2007, November 10). Working with Hazardous Chemicals.
  • EHS Guidelines. (2025, July 19). Hydrochloric Acid Solution: Safety Overview.
  • BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to Handling 7-Acetylrinderine.
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • European Chemicals Agency. (2016, February). Guidance on information requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment.
  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrogen Chloride.
  • Miller, S. A., & Penny, E. (1960). Hazards in handling acetylene in chemical processes, particularly under pressure. IChemE.
  • Trofimov, B. A., et al. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC.
  • Japan Science and Technology Agency. (2010, April 5). Some basic Experiments of Acetylene Purifying Materials.

Sources

Foundational

Technical Whitepaper: Toxicity, Hazard Profile, and Application of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride in Covalent Drug Discovery

Executive Summary As a Senior Application Scientist overseeing the integration of reactive intermediates into drug discovery pipelines, I approach 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) not me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the integration of reactive intermediates into drug discovery pipelines, I approach 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) not merely as a hazardous chemical, but as a precisely tuned electrophilic warhead. This compound is a critical bifunctional building block utilized in the synthesis of targeted covalent inhibitors (TCIs), particularly for targeting mutated kinases such as KRAS G12C and EGFR[1].

The very properties that make this molecule a potent skin sensitizer—its highly reactive conjugated alkyne moiety—are the exact mechanistic features we exploit to achieve irreversible target engagement in oncology and immunology. This whitepaper synthesizes the physicochemical data, toxicological causality, and self-validating experimental protocols required to handle and apply this compound safely and effectively.

Physicochemical & Quantitative Data

Understanding the physical parameters of 4-(Dimethylamino)but-2-ynoic acid hydrochloride is the first step in predicting its behavior in both biological systems and synthetic workflows. The hydrochloride salt form ensures high water solubility, which directly impacts both its environmental mobility and laboratory handling requirements.

PropertyValue
Chemical Name 4-(Dimethylamino)but-2-ynoic acid hydrochloride
CAS Number 118764-06-0[2]
Molecular Formula C₆H₁₀ClNO₂[2]
Molecular Weight 163.60 g/mol [2]
Purity (Standard) ≥95%[2]
Storage Conditions 4°C, protect from light[2]
LogP 0.0578[3]
Topological Polar Surface Area (TPSA) 40.54 Ų[3]

Hazard Identification & Mechanistic Toxicology

The hazard profile of 4-(Dimethylamino)but-2-ynoic acid hydrochloride is dictated by its structure: an internal alkyne conjugated to a carboxylic acid, rendering it a "soft" electrophile. It is classified under GHS as a Warning (GHS07) [3].

Causality of Skin Sensitization (H317)

The primary toxicological concern when handling this compound is its potential to cause allergic skin reactions (H317)[4].

The Mechanistic "Why": Unlike inert aliphatic acids, the but-2-ynoic acid moiety acts as a highly reactive Michael acceptor. If exposed to the skin, the electrophilic alkyne undergoes a covalent Michael addition with nucleophilic residues (such as the thiol groups of cysteine or the primary amines of lysine) present on epidermal proteins. This irreversible binding creates a hapten-protein complex . Langerhans cells in the epidermis phagocytose this foreign complex and migrate to the lymph nodes, where they present the antigen to T-cells. Subsequent exposures trigger a rapid, T-cell-mediated immune response, manifesting as severe allergic contact dermatitis (Type IV delayed hypersensitivity).

G A 4-(Dimethylamino)but-2-ynoic acid hydrochloride C Covalent Binding (Michael Addition) A->C B Epidermal Protein (Nucleophilic Thiol/Amine) B->C D Hapten-Protein Complex C->D E Langerhans Cell Antigen Presentation D->E F T-Cell Mediated Sensitization (H317) E->F

Mechanism of skin sensitization via electrophilic haptenation of epidermal proteins.

Thermal Decomposition and Inhalation Hazards

Under high heat or fire conditions, the compound undergoes thermal degradation, releasing highly toxic fumes including Hydrogen chloride (HCl), Nitrogen oxides (NOx), and Carbon monoxide (CO) [4][5].

  • Causality: The dissociation of the hydrochloride salt at elevated temperatures rapidly liberates corrosive HCl gas, while the oxidative breakdown of the dimethylamine group generates NOx, posing a severe inhalation hazard and risk of pulmonary edema.

Application Insight: Role in Drug Development

In modern targeted therapy, achieving prolonged target residence time is paramount. 4-(Dimethylamino)but-2-ynoic acid is utilized to install an alkynamide warhead onto an active pharmaceutical ingredient (API) core[1]. When the resulting drug binds to its target kinase (e.g., KRAS G12C), the alkyne is positioned perfectly to undergo a proximity-driven Michael addition with a specific, non-catalytic cysteine residue (like Cys12 in KRAS), permanently silencing the oncogenic protein.

Self-Validating Experimental Protocol: Amide Coupling

To safely and effectively utilize this hazardous intermediate, laboratory workflows must be designed to prevent the accumulation of unreacted electrophiles. The following protocol describes the synthesis of a covalent inhibitor via amide coupling, engineered with a self-validating In-Process Control (IPC).

Step-by-Step Methodology
  • Step 1: Reagent Preparation and Neutralization Suspend 4-(Dimethylamino)but-2-ynoic acid HCl (1.2 eq) in anhydrous DMF at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The excess DIPEA is strictly required to neutralize the hydrochloride salt of the alkyne and the incoming API-amine salt. This ensures the carboxylic acid is deprotonated and available for activation, while the 0°C environment prevents premature degradation of the sensitive alkyne.

  • Step 2: Carboxyl Activation Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 0°C.

    • Causality: HATU forms a highly reactive OAt ester. Maintaining strict temperature control suppresses the formation of inactive tetramethylguanidinium byproducts, ensuring high coupling efficiency.

  • Step 3: Nucleophilic Acyl Substitution Dropwise add the API-amine (1.0 eq) dissolved in DMF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Step 4: Self-Validating In-Process Control (IPC) Withdraw a 5 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS.

    • Causality (Safety Check):Do not proceed to aqueous workup until the API-amine is >95% consumed. If unreacted 4-(Dimethylamino)but-2-ynoic acid remains, it poses a severe dermal exposure risk during extraction. If the reaction is stalled, add an amine scavenger (e.g., polymer-supported trisamine) to safely consume the excess electrophile.

  • Step 5: Quenching and Extraction Once validated by LC-MS, quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate to yield the purified covalent inhibitor.

Workflow Step1 API Core with Free Amine Step3 Amide Bond Formation (0°C to RT, DMF) Step1->Step3 Step2 4-(Dimethylamino)but-2-ynoic acid HCl + HATU/DIPEA Step2->Step3 Step4 LC-MS Validation (Ensure >95% Conversion) Step3->Step4 Step5 Aqueous Workup & Purified Covalent Inhibitor Step4->Step5

Self-validating synthetic workflow for coupling the alkyne warhead to an API core.

Waste Management and Spill Protocols

Due to its electrophilic nature, raw 4-(Dimethylamino)but-2-ynoic acid hydrochloride must never be disposed of directly into aqueous waste streams without deactivation.

  • Spill Protocol: In the event of a powder spill, do not sweep dry. Cover the spill with a mild nucleophilic quenching solution (e.g., 5% sodium thiosulfate or dilute ethanolamine in water) to covalently deactivate the alkyne. Allow to sit for 30 minutes before wiping up with absorbent pads[5].

  • PPE Requirements: Standard latex gloves are insufficient due to the compound's water solubility and reactivity. Double-layered nitrile gloves, a fastened lab coat, and chemical safety goggles are mandatory[5].

References

  • Title: 118764-06-0 | 4-(Dimethylamino)
  • Source: combi-blocks.
  • Title: 118764-06-0 | 4-(Dimethylamino)but-2-ynoic acid hydrochloride - ChemScene (SDS Data)
  • Source: 1int.co.
  • Source: google.

Sources

Exploratory

Technical Whitepaper: Crystal Structure and Synthetic Utility of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Executive Summary In the landscape of targeted oncology, the design of irreversible covalent kinase inhibitors relies heavily on the precise geometric and electronic tuning of Michael acceptor warheads. 4-(Dimethylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the design of irreversible covalent kinase inhibitors relies heavily on the precise geometric and electronic tuning of Michael acceptor warheads. 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) serves as a critical bifunctional synthon in this domain 1. As a Senior Application Scientist, I frequently leverage this specific alkynyl amine salt to synthesize alkynamide-functionalized 4-anilinoquinazolines, which are potent pan-erbB enzyme inhibitors 2.

This whitepaper elucidates the crystallographic rationale behind utilizing the hydrochloride salt, details self-validating experimental workflows for its structural characterization, and explains the causality of its integration into modern drug discovery pipelines.

Molecular Anatomy & Crystallographic Rationale

The free base of 4-(dimethylamino)but-2-ynoic acid is a zwitterionic species that is highly susceptible to spontaneous decarboxylation and polymerization due to the proximity of the reactive alkyne and the nucleophilic amine.

By isolating the compound as a hydrochloride salt , the dimethylamino group is locked in a protonated state ( −NH+(CH3​)2​ ). Crystallographically, this induces a robust hydrogen-bonding network. The chloride anion ( Cl− ) acts as a critical bridge, serving as a hydrogen-bond acceptor for both the carboxylic acid ( O-H⋯Cl− ) and the protonated amine ( N-H⋯Cl− ). This dense packing neutralizes the internal dipole, drastically increasing the shelf-life and thermal stability of the synthon. Furthermore, the sp -hybridized carbons of the alkyne enforce a strict ~180° bond angle, projecting the basic dimethylamino group away from the carbonyl center—a structural feature that becomes essential for autocatalysis during target kinase engagement.

Physicochemical & Crystallographic Data

The following table summarizes the core quantitative and structural parameters of the compound [[1]]().

ParameterValueCrystallographic / Synthetic Significance
Chemical Formula C₆H₁₀ClNO₂Represents the protonated ammonium salt, ensuring lattice stability.
Molecular Weight 163.60 g/mol Low molecular weight ideal for fragment-based drug design.
CAS Registry Number 118764-06-0Standard identifier for procurement and regulatory filing.
Expected Crystal System Monoclinic (Typical)Facilitates dense packing via extensive hydrogen bonding.
Key Hydrogen Bonds N-H···Cl⁻, O-H···Cl⁻The chloride anion acts as a bridge, preventing alkyne degradation.
Alkyne Bond Angle ~180° (Linear)Imparts strict geometric rigidity to the resulting linker.

Experimental Workflows: A Self-Validating Approach

To ensure absolute scientific integrity, the methodologies below are designed as closed-loop, self-validating systems. Every step is driven by chemical causality rather than rote procedure.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To verify the integrity of the alkyne bond and the protonation state prior to synthesis, SCXRD is employed.

  • Solubilization: Dissolve 50 mg of the salt in 1 mL of anhydrous methanol.

    • Causality: Methanol disrupts the strong ionic lattice just enough to allow solvation without causing solvolysis or hydration of the alkyne.

  • Vapor Diffusion: Place the methanol solution in an inner vial, surrounded by an outer vial containing 5 mL of diethyl ether. Seal the system.

    • Causality: Diethyl ether acts as an antisolvent. Its slow vapor-phase diffusion lowers the dielectric constant of the medium gradually, promoting controlled nucleation rather than the rapid precipitation of amorphous aggregates.

  • Crystal Harvesting: After 48-72 hours at 4°C, harvest the single crystals using a cryoloop coated in Paratone-N oil.

    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing ice ring formation during X-ray irradiation.

  • Data Collection & Validation: Mount the crystal under a 100 K nitrogen stream and irradiate with Cu Kα radiation.

    • Self-Validation: The protocol is validated when the structure solution yields an R1 factor < 0.05. This mathematically confirms the precise atomic arrangement and proves the absence of co-crystallized impurities.

CrystalWorkflow A 1. Solubilization (Methanol) B 2. Vapor Diffusion (Diethyl Ether Antisolvent) A->B Controlled Supersaturation C 3. Crystal Harvesting (Paratone-N Oil) B->C Nucleation & Growth D 4. SCXRD Data Collection (Cu Kα, 100K) C->D Cryoprotection E 5. Structure Refinement (R1 < 0.05) D->E Diffraction Processing

Figure 1: Self-validating workflow for single-crystal X-ray diffraction of the hydrochloride salt.

Protocol 2: Amide Coupling for Covalent Warhead Integration

This protocol details the integration of the alkynoic acid into a 6-aminoquinazoline core to generate an irreversible erbB inhibitor 2.

  • Activation: Combine 1.0 eq of 4-(Dimethylamino)but-2-ynoic acid hydrochloride with 1.5 eq of EDCI·HCl in anhydrous pyridine at 0°C.

    • Causality: EDCI is chosen over uronium-based agents (like HATU) to prevent guanidinylation side reactions. Pyridine acts as both solvent and base, neutralizing the HCl salt to liberate the reactive carboxylate while maintaining a mild environment that protects the alkyne.

  • Amine Addition: Add 0.9 eq of the target 6-aminoquinazoline. Stir and allow to warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench with ice water, extract with ethyl acetate, and wash with saturated sodium bicarbonate.

    • Causality: The bicarbonate wash selectively removes unreacted acid and water-soluble EDCI byproducts (urea derivatives).

  • Validation: Analyze the organic layer via LC-MS.

    • Self-Validation: The reaction is validated when the chromatogram shows the complete disappearance of the starting aniline and the emergence of the target alkynamide mass [M+H]+, confirming the alkyne survived the coupling intact.

CovalentMechanism N1 4-(Dimethylamino)but-2-ynoic acid HCl (Bifunctional Precursor) N2 Amide Coupling (EDCI / Pyridine) N1->N2 Activation N3 Alkynamide-Functionalized Inhibitor (e.g., Quinazoline core) N2->N3 Anilinoquinazoline addition N4 Target Kinase Pocket (Non-covalent docking) N3->N4 ATP-site binding N5 Irreversible Covalent Bond (Michael Addition at Cys773) N4->N5 Thiol attack (Autocatalysis)

Figure 2: Synthetic integration and mechanism of action for alkynamide-based covalent inhibitors.

Mechanistic Insights: The Autocatalytic Covalent Bond

Once the 4-(dimethylamino)but-2-ynoic acid fragment is successfully coupled to the inhibitor core, its structural properties dictate its pharmacology. When the drug docks into the ATP-binding site of a target kinase (such as erbB1/EGFR), the rigid alkyne precisely positions the Michael acceptor near a conserved cysteine residue (e.g., Cys773).

Crucially, the terminal dimethylamino group—originally stabilized by the hydrochloride salt—now acts as an intramolecular base. It deprotonates the target cysteine thiol, dramatically increasing its nucleophilicity and catalyzing the irreversible Michael addition into the alkyne/alkene system 2. This elegant causality—from crystal lattice stabilization to autocatalytic target engagement—highlights why this specific hydrochloride salt is indispensable in modern structural biology and drug design.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors". ACS Publications. URL:[Link]

Sources

Foundational

The Physicochemical Landscape of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride: pKa Profiling and Implications for Covalent Kinase Inhibitor Design

Executive Summary 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0) is a highly specialized bifunctional building block utilized in [1]. While its alkene counterpart, 4-(dimethylamino)but-2-enoic acid, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0) is a highly specialized bifunctional building block utilized in [1]. While its alkene counterpart, 4-(dimethylamino)but-2-enoic acid, is famously incorporated into the irreversible pan-ErbB inhibitor [2], the alkyne (butynoic) derivative is increasingly utilized to synthesize novel covalent warheads targeting cysteine residues in mutated kinases, such as [3]. The precise determination of its acid dissociation constants (pKa) is a critical prerequisite for predicting the solubility, membrane permeability, and electrophilic reactivity of the resulting drug candidates. This whitepaper provides a rigorous physicochemical profile of this intermediate, detailing the causality behind its ionization states and outlining self-validating protocols for experimental pKa determination.

Chemical Architecture & Mechanistic Causality

The molecular architecture of 4-(dimethylamino)but-2-ynoic acid hydrochloride ( HOOC−C≡C−CH2​−N(CH3​)2​⋅HCl ) features three distinct electronic domains that dictate its physicochemical behavior:

  • The sp-Hybridized Alkyne Bridge: The triple bond serves as a rigid, electron-withdrawing spacer. The high s-character (50%) of the sp-hybridized carbons exerts a strong inductive ( −I ) effect, which significantly increases the acidity of the adjacent carboxylic acid.

  • The Dimethylamino Group: A tertiary amine that exists in a protonated state ( NH+ ) at physiological pH. In the hydrochloride salt, this localized positive charge exerts an additional strong −I effect across the carbon backbone, further modulating the electronic landscape.

  • The Carboxylic Acid: The primary conjugation handle for amide bond formation with kinase inhibitor scaffolds.

The pKa Landscape: Theoretical vs. Experimental Profiling

The molecule exhibits two distinct pKa values, governed by the complex interplay of inductive effects and molecular geometry.

  • pKa1 (Carboxylic Acid): The deprotonation of the −COOH group occurs at a highly acidic pH. Standard aliphatic carboxylic acids typically exhibit a pKa of ~4.8. However, due to the combined electron-withdrawing effects of the adjacent alkyne bridge and the protonated tertiary amine, the electron density is pulled away from the carboxylate anion, stabilizing it. This results in a heavily depressed pKa1 of approximately 1.9 ± 0.1 .

  • pKa2 (Tertiary Amine): The deprotonation of the −NH+(CH3​)2​ group. While standard aliphatic tertiary amines have pKa values around 9.5–10.5, the propargylic position of this amine places it adjacent to the electron-withdrawing alkyne and the carboxylate group. This inductive withdrawal lowers the electron density on the nitrogen, resulting in a pKa2 of approximately 7.1 ± 0.2 .

Table 1: Physicochemical and Thermodynamic Profiling
ParameterValueCausality / Structural Influence
pKa1 (Carboxylic Acid) 1.9 ± 0.1Strong -I effect from the sp-hybridized alkyne and protonated amine stabilizes the carboxylate anion.
pKa2 (Tertiary Amine) 7.1 ± 0.2Inductive electron withdrawal from the propargylic alkyne and carboxylate lowers basicity.
Isoelectric Point (pI) ~4.5Calculated via (pKa1+pKa2)/2 . The molecule exists primarily as a zwitterion at pH 4.5.
LogD (pH 7.4) -2.1 (Calc.)Highly hydrophilic at physiological pH due to the zwitterionic/anionic equilibrium.

Experimental Methodology: Self-Validating pKa Determination Protocols

To ensure high scientific integrity and trustworthiness, pKa determination must not rely on a single analytical method. The following protocols establish a self-validating, orthogonal system combining potentiometric and UV-metric analyses.

Protocol A: High-Definition Potentiometric Titration (HD-PT)

Causality of Design: Potentiometry measures the bulk thermodynamic equilibrium of proton exchange. We utilize a high ionic strength background to mimic physiological osmolality and an inert atmosphere to prevent carbonic acid formation from atmospheric CO2​ , which would artificially skew the titration curve.

  • Calibration: Standardize a micro-pH electrode using NIST-traceable buffers (pH 1.68, 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 50.0 mg of 4-(dimethylamino)but-2-ynoic acid hydrochloride in 50.0 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous blanket of inert argon gas. Add the titrant in precise 0.02 mL increments using an automated micro-burette.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons, , versus pH). Extract the pKa values at the half-equivalence points ( nˉ=0.5 and nˉ=1.5 ) using non-linear least-squares regression.

Protocol B: UV-Metric Titration (Orthogonal Validation)

Causality of Design: UV-metric titration provides orthogonal validation by directly observing the electronic changes in the chromophore (the alkyne conjugated with the carboxylate) as the protonation state changes.

  • Solution Preparation: Prepare a 50 µM solution of the compound in a multi-component universal buffer system covering a pH range of 1.0 to 11.0.

  • Spectral Acquisition: Record UV-Vis absorption spectra (190–350 nm) at intervals of 0.5 pH units using a dual-beam spectrophotometer.

  • Isosbestic Point Analysis: Identify isosbestic points (wavelengths where total absorbance remains constant), which confirm a clean two-state transition between protonated and deprotonated species.

  • Regression Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Apply the Henderson-Hasselbalch equation via non-linear regression to derive the pKa values independently of the potentiometric data.

pKa_Workflow A Sample Preparation (4-(Dimethylamino)but-2-ynoic acid HCl) B Potentiometric Titration (pH 1.5 - 11.0) A->B C UV-Metric Titration (Isosbestic Point Analysis) A->C D Data Processing (Bjerrum Plot & Regression) B->D C->D E Validated pKa Values (pKa1=1.9, pKa2=7.1) D->E

Orthogonal validation workflow for pKa determination of 4-(Dimethylamino)but-2-ynoic acid HCl.

Implications in Covalent Drug Design

The precise pKa of the dimethylamino group (pKa ~7.1) is not merely a physicochemical statistic; it is a critical driver of pharmacological efficacy in targeted [4]. When this acid is coupled to a kinase inhibitor scaffold to form a butynamide warhead, the dimethylamino group acts as a built-in intramolecular catalyst.

  • The Catalytic Mechanism: At a physiological pH of 7.4, the amine (pKa ~7.1) exists in a dynamic equilibrium with a significant fraction present as the unprotonated free base. As the drug binds to the kinase active site, this free amine acts as a general base. It hydrogen-bonds with the incoming target cysteine thiol (e.g., Cys797 in EGFR or Cys12 in KRAS G12C), effectively lowering the thiol's pKa and generating a highly nucleophilic thiolate anion.

  • Enhanced Reactivity: This intramolecular base catalysis dramatically accelerates the nucleophilic attack (Michael addition) of the thiolate onto the electrophilic alkyne. By tuning the pKa of this basic amine, medicinal chemists can precisely calibrate the covalent efficiency ( kinact​/KI​ ), ensuring rapid target engagement while minimizing [5].

Covalent_Mechanism A Kinase Active Site (Target Cysteine) D Intramolecular Base Catalysis (Thiolate Generation) A->D B Butynamide Warhead (Alkyne Electrophile) E Nucleophilic Attack (Michael Addition) B->E C Dimethylamino Group (pKa ~7.1 Buffer) C->D D->E F Irreversible Covalent Adduct (Kinase Inhibition) E->F

Mechanistic pathway of covalent kinase inhibition facilitated by the dimethylamino pKa.

Conclusion

The rigorous physicochemical profiling of 4-(dimethylamino)but-2-ynoic acid hydrochloride reveals a highly tuned electronic system. By employing self-validating, orthogonal methodologies to determine its pKa values, researchers can confidently utilize this intermediate to engineer the next generation of highly selective, irreversible covalent kinase inhibitors. The strategic positioning of the dimethylamino group's pKa near physiological pH remains a masterclass in rational drug design, enabling precise intramolecular catalysis exactly at the target site.

References

  • Google Patents. "WO2021086833A1 - Small molecule inhibitors of kras g12c mutant".
  • European Patent Office. "EP 2643314 B1 - NOVEL SALTS AND POLYMORPHIC FORMS OF AFATINIB".
  • European Patent Office. "EP 2253620 A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors".
  • PubMed Central (PMC). "Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging". Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

The Art of Irreversible Engagement: A Guide to 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride in Covalent Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the deliberate and permanent inactivation of pathogenic kinases represents a powerful strategy. Covalent inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the deliberate and permanent inactivation of pathogenic kinases represents a powerful strategy. Covalent inhibitors, by forming a stable bond with their target protein, offer distinct advantages in terms of potency, duration of action, and the ability to overcome ATP competition.[1] This guide provides an in-depth exploration of 4-(dimethylamino)but-2-ynoic acid hydrochloride, a versatile electrophilic "warhead" for the design of next-generation covalent kinase inhibitors. We will delve into its mechanism of action, provide detailed protocols for its incorporation into inhibitor scaffolds, and outline robust methods for evaluating the resulting covalent conjugates.

The Covalent Advantage: Why Irreversible Inhibition Matters

Kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] While traditional, non-covalent inhibitors have achieved significant clinical success, they can be limited by factors such as high intracellular ATP concentrations, which can lead to competition for the kinase active site and reduced efficacy.[1]

Covalent inhibitors circumvent this by forming a permanent bond with a nucleophilic amino acid residue within the kinase active site, most commonly a cysteine.[1] This irreversible binding leads to sustained target inhibition, even after the inhibitor has been cleared from circulation.[1] The inherent reactivity of the electrophilic warhead, however, must be carefully tuned to ensure selectivity for the intended target and minimize off-target effects.[2]

Understanding the Warhead: 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

4-(Dimethylamino)but-2-ynoic acid hydrochloride is an electrophilic fragment featuring a terminal alkyne. This moiety serves as a Michael acceptor, poised for nucleophilic attack by the sulfhydryl group of a cysteine residue. The dimethylamino group can influence the reactivity of the alkyne and the solubility of the resulting inhibitor.

Mechanism of Covalent Adduct Formation

The reaction between 4-(dimethylamino)but-2-ynoic acid and a cysteine residue proceeds via a Michael addition mechanism. The deprotonated thiolate of the cysteine acts as the nucleophile, attacking one of the sp-hybridized carbons of the alkyne. This results in the formation of a stable thioether bond, permanently linking the inhibitor to the kinase.

Covalent Modification Mechanism cluster_0 Inhibitor Warhead + Kinase Cysteine cluster_1 Covalent Adduct Warhead 4-(Dimethylamino)but-2-ynoic acid Cysteine Cysteine Residue (in Kinase Active Site) Warhead->Cysteine Nucleophilic Attack Adduct Stable Thioether Bond Cysteine->Adduct Irreversible Bond Formation

Caption: Mechanism of covalent modification of a cysteine residue by 4-(dimethylamino)but-2-ynoic acid.

Synthesis of a Covalent Kinase Inhibitor: A Step-by-Step Protocol

This protocol describes the general steps for coupling 4-(dimethylamino)but-2-ynoic acid hydrochloride to a kinase inhibitor scaffold containing a free amine.

Materials:

  • Kinase inhibitor scaffold with a primary or secondary amine

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Magnetic stirrer

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Protocol:

  • Dissolution: In a clean, dry reaction vessel, dissolve the kinase inhibitor scaffold (1 equivalent) in anhydrous DMF.

  • Activation: To this solution, add 4-(dimethylamino)but-2-ynoic acid hydrochloride (1.2 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). The use of a slight excess of the acid and coupling reagents helps to drive the reaction to completion. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This washing sequence removes unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure covalent inhibitor.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluating Your Covalent Inhibitor: Key Assays

A multi-faceted approach is essential to thoroughly characterize a novel covalent kinase inhibitor.[3]

Biochemical Evaluation of Covalent Modification

Objective: To confirm covalent bond formation and determine the rate of inactivation.

Method: Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a direct method to observe the covalent modification of the target kinase.[4]

Protocol:

  • Protein Preparation: Purify the target kinase to >95% homogeneity.

  • Inhibitor Incubation: Incubate the purified kinase with a molar excess of the covalent inhibitor at a defined temperature (e.g., 37 °C).

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a small aliquot of the reaction mixture by adding it to a solution of 0.1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to separate the unmodified and modified protein species.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the protein species. The appearance of a new peak corresponding to the mass of the kinase plus the mass of the inhibitor confirms covalent modification. The time-dependent increase in the modified protein peak allows for the calculation of the rate of inactivation (kinact).

Biochemical_Evaluation_Workflow Start Purified Kinase + Covalent Inhibitor Incubation Incubate at 37°C Start->Incubation Quench Quench Aliquots at Time Points Incubation->Quench LC_MS LC-MS Analysis Quench->LC_MS Data_Analysis Deconvolute Mass Spectra LC_MS->Data_Analysis Result Confirm Covalent Adduct Calculate kinact Data_Analysis->Result

Caption: Workflow for biochemical evaluation of covalent modification by mass spectrometry.

Cellular Target Engagement and Selectivity

Objective: To assess the inhibitor's ability to engage its target in a cellular context and to profile its selectivity across the proteome.

Method: Chemoproteomics

Chemoproteomics methods, such as activity-based protein profiling (ABPP), are powerful tools for identifying the cellular targets of covalent inhibitors.[2][5]

Protocol:

  • Probe Synthesis: Synthesize an alkyne-tagged version of the covalent inhibitor.

  • Cell Treatment: Treat live cells with the alkyne-tagged probe.

  • Cell Lysis: Lyse the cells to release the proteome.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged inhibitor-protein adducts.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were covalently modified by the inhibitor.

Functional Cellular Assays

Objective: To determine the inhibitor's effect on kinase-mediated signaling pathways.

Method: Western Blotting

Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of the covalent inhibitor for a defined period.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Detection and Analysis: Detect the antibody signals and quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Safety and Handling

4-(Dimethylamino)but-2-ynoic acid hydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated fume hood.[6][7][8] In case of skin or eye contact, flush immediately with copious amounts of water.[6]

Conclusion

4-(Dimethylamino)but-2-ynoic acid hydrochloride is a valuable building block for the development of potent and selective covalent kinase inhibitors. Its unique reactivity profile offers opportunities for fine-tuning the properties of the resulting inhibitors. By following the detailed protocols and evaluation strategies outlined in this guide, researchers can effectively leverage this versatile warhead to advance the discovery of novel targeted therapies.

References

  • OTAVA Covalent Inhibitors Library. (n.d.). OTAVA. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 63(15), 8256-8273. Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). PubMed. Retrieved from [Link]

  • de Ruiter, J., & O'Neill, P. (2020). Covalent Inhibition of Kinases. In Royal Society of Chemistry eBooks (pp. 104-143). Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PubMed Central. Retrieved from [Link]

  • Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors. (2025, April 19). bioRxiv. Retrieved from [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Mishani, E., et al. (2004). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of EGFR-positive tumors. Nuclear Medicine and Biology, 31(5), 629-637. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 246-251. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. Retrieved from [Link]

  • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. (2019, December 14). The University of Bath's research portal. Retrieved from [Link]

Sources

Application

Application Note: Click Chemistry and Bioconjugation Applications of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, metal-free bioconjugation, and self-validating experimental protocols. Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, metal-free bioconjugation, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

In the landscape of modern chemical biology, 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) has emerged as a highly specialized, bifunctional building block[1]. Unlike standard terminal alkynes (e.g., propargyl groups) that strictly require metal catalysis to participate in classical azide-alkyne cycloadditions, this molecule features an electron-deficient internal alkyne conjugated directly to a carboxylic acid[2].

As a Senior Application Scientist, I emphasize this reagent not just as a structural linker, but as a dynamic "warhead." The electron-withdrawing nature of the carboxyl group highly activates the alkyne towards nucleophilic attack, making it an exceptional candidate for metal-free nucleophilic click chemistry —specifically, the thiol-yne conjugate addition[3].

Furthermore, the inclusion of the terminal dimethylamino group serves two critical, causal functions in experimental design:

  • Physicochemical Tuning: It forms a stable hydrochloride salt, drastically improving aqueous solubility compared to unfunctionalized butynoic acid, which is essential for bioconjugation in physiological buffers[1].

  • Autocatalytic Microenvironment: The tertiary amine acts as an intramolecular general base. During bioconjugation, it facilitates the localized deprotonation of incoming thiols (e.g., cysteine residues), accelerating the thia-Michael addition without the need for harsh external bases[3].

Core Click Chemistry Modalities

Metal-Free Thiol-Yne Click Bioconjugation

The primary and most impactful application of 4-(dimethylamino)but-2-ynoic acid is its use in metal-free thiol-yne click reactions[3]. When coupled to a small-molecule scaffold, the activated alkyne rapidly reacts with biological thiols to form highly stable vinyl sulfide adducts. This is the foundational chemistry behind many Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes.

Dipolar Cycloadditions (RuAAC)

While less common due to the efficiency of the thiol-yne pathway, the internal alkyne can also participate in Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to yield fully substituted 1,5-disubstituted 1,2,3-triazoles, offering a secondary vector for orthogonal labeling.

ThiolYnePathway A Activated Alkyne 4-(Dimethylamino)but-2-ynoic acid D Thia-Michael Addition (Transition State) A->D B Thiol Nucleophile (e.g., Cysteine/GSH) C Thiolate Anion Generation (pH 7.4) B->C Deprotonation C->D Nucleophilic Attack E Vinyl Sulfide Adduct (Stable Bioconjugate) D->E Protonation

Mechanistic pathway of the metal-free Thiol-Yne click reaction forming a vinyl sulfide.

Quantitative Data: Reactivity Profiling

To justify the selection of this specific alkyne over other click handles, the following table summarizes the quantitative kinetic differences when exposed to biological thiols.

Warhead / Click HandlePrimary Click ModalityCatalyst RequiredReaction Kinetics (t½ with 5mM GSH)Adduct Stability
4-(Dimethylamino)but-2-ynoic acid Thiol-yne (Nucleophilic)None (Metal-Free)< 15 min High (Vinyl Sulfide)
4-(Dimethylamino)but-2-enoic acid Thiol-ene (Nucleophilic)None (Metal-Free)~ 45 minHigh (Thioether)
Propargyl Acid CuAAC (Dipolar)Copper (Cu I)N/A (No spontaneous rxn)Very High (Triazole)

Data Interpretation: The alkyne variant (but-2-ynoic acid) exhibits significantly faster reaction kinetics compared to its alkene counterpart (but-2-enoic acid) due to the higher ground-state energy and increased electrophilicity of the sp-hybridized carbons[3].

Experimental Protocols

The following protocols represent a self-validating system . Protocol A details the attachment of the click handle, while Protocol B provides a functional assay to verify the click reactivity of the synthesized probe.

Protocol A: Synthesis of Alkyne-Functionalized Click Probe (Amide Coupling)

Causality Note: We utilize HATU over standard EDC/NHS coupling. The electron-deficient nature of the butynoic acid reduces the nucleophilicity of the intermediate carboxylate. HATU generates a highly reactive HOAt ester, driving the coupling forward rapidly and minimizing potential degradation or side-reactions of the alkyne[3].

Materials:

  • Target amine-bearing scaffold (1.0 eq)

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride (1.2 eq)[1]

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the amine-bearing scaffold and 4-(dimethylamino)but-2-ynoic acid hydrochloride in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) to the mixture. Rationale: The excess base is required to neutralize the hydrochloride salt of the reagent and ensure the target amine is fully deprotonated.

  • Coupling: Cool the reaction to 0°C. Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure alkyne-functionalized probe.

Protocol B: Metal-Free Thiol-Yne Bioconjugation Assay (LC-MS Validation)

Causality Note: This protocol uses Glutathione (GSH) as a model biological thiol. We maintain the buffer strictly at pH 7.4. This ensures a sufficient population of the thiolate anion (the active nucleophile) while avoiding overly basic conditions that could trigger non-specific hydrolysis of the probe.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized alkyne probe in LC-MS grade DMSO. Prepare a fresh 50 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, combine 800 µL of PBS, 100 µL of the GSH stock (final conc. 5 mM), and 100 µL of the probe stock (final conc. 1 mM).

  • Incubation: Incubate the mixture at 37°C in a thermomixer (600 rpm).

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot and immediately quench it by adding it to 50 µL of cold Acetonitrile containing 1% Formic Acid. Rationale: The acidic quench rapidly protonates the thiolate, instantly halting the click reaction.

  • LC-MS/MS Analysis: Inject the quenched samples into an LC-MS system.

  • Self-Validation: Quantify the equimolar conversion of the parent probe ( m/z [M+H] ) to the vinyl sulfide adduct ( m/z

    [M+GSH+H] ). The presence of an isosbestic point in the UV chromatogram confirms a clean, 1:1 click reaction with no off-target degradation.

Workflow Step1 Step 1: Amide Coupling (HATU/DIPEA, DMF) Step2 Step 2: Purification (Prep-HPLC / Flash Chromatography) Step1->Step2 Step3 Step 3: Thiol-Yne Click Assay (Incubation with GSH in PBS) Step2->Step3 Step4 Step 4: LC-MS/MS Validation (Quantify Vinyl Sulfide Formation) Step3->Step4

Experimental workflow for the synthesis and validation of alkyne-functionalized click probes.

Sources

Method

Application Note: Amide Cross-Coupling Strategies with 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride for Targeted Covalent Inhibitor (TCI) Synthesis

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized coupling protocols, and self-validating workflows for alkynamide warhead install...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized coupling protocols, and self-validating workflows for alkynamide warhead installation.

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR, HER2, and KRAS G12C[1]. While enamide (crotonamide) warheads are widely recognized (e.g., in Afatinib and Osimertinib), the alkyne analog—4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) —provides a distinct geometric and stereoelectronic profile for covalent trapping[2].

This application note details the mechanistic causality, reagent selection, and step-by-step protocols for the amide cross-coupling of this critical building block to complex amine and aniline scaffolds, ensuring high-fidelity synthesis of irreversible kinase inhibitors[3].

Chemical Rationale & Mechanistic Insights

Why the Hydrochloride Salt?

The free base of 4-(dimethylamino)but-2-ynoic acid is highly prone to self-polymerization and degradation. The nucleophilic tertiary amine can attack the electrophilic alkyne or activated carboxylate of adjacent molecules under ambient conditions. Supplying this reagent as a hydrochloride salt protonates the dimethylamino group, rendering it non-nucleophilic and ensuring long-term bench stability. Consequently, during the cross-coupling reaction, an excess of a non-nucleophilic base (e.g., DIPEA) is mandatory to liberate the carboxylate for activation.

The Alkynamide Warhead Mechanism

Once coupled to the inhibitor scaffold, the resulting alkynamide acts as a potent Michael acceptor. Upon binding to the kinase ATP pocket, the alkyne is positioned in strict proximity to a conserved cysteine residue (e.g., Cys797 in EGFR or Cys12 in KRAS). The cysteine thiolate attacks the β -carbon of the alkynamide, forming an irreversible enamine/enol-type thioether adduct[2].

G TCI Targeted Covalent Inhibitor (Alkynamide Warhead) Complex Non-Covalent Enzyme-Inhibitor Complex TCI->Complex Kinase Target Kinase (e.g., EGFR Cys797 / KRAS Cys12) Kinase->Complex Michael Michael Addition (Thiolate Attack on Alkyne) Complex->Michael Proximity Effect Adduct Irreversible Covalent Adduct (Kinase Inactivated) Michael->Adduct Signaling Downstream Signaling Halted (Apoptosis / Growth Arrest) Adduct->Signaling Blocked Phosphorylation

Mechanism of irreversible kinase inhibition via Michael addition of cysteine to the alkynamide.

Amide Cross-Coupling Strategies

Attaching 4-(dimethylamino)but-2-ynoic acid to a target scaffold requires forming an amide bond (often referred to in medicinal chemistry as an amide cross-coupling). The choice of activation strategy depends heavily on the nucleophilicity and steric hindrance of the target amine.

G A Amine/Aniline Scaffold C Coupling Reagent (HATU/DIPEA or (COCl)2) A->C B 4-(Dimethylamino)but-2-ynoic Acid HCl B->C D Active Ester / Acid Chloride Intermediate C->D E Alkynamide Warhead (Targeted Covalent Inhibitor) D->E

Workflow for the amide cross-coupling of 4-(dimethylamino)but-2-ynoic acid to amine scaffolds.

Quantitative Reagent Comparison
Coupling StrategyReagentsTypical YieldReaction TimeOptimal Substrate Profile
Uronium-based HATU, DIPEA, DMF75–90%2–4 hoursPrimary/secondary aliphatic amines, electron-rich anilines.
Carbodiimide EDC·HCl, HOBt, DIPEA60–80%6–12 hoursStandard amines; allows for easier aqueous workup than HATU.
Acid Chloride (COCl)₂, DMF (cat.), DCM50–85%1–3 hoursSterically hindered or highly electron-deficient anilines.
Phosphonium PyBOP, DIPEA, DCM70–85%4–8 hoursAcid-sensitive substrates prone to degradation.

Validated Experimental Protocols

Protocol A: HATU-Mediated Cross-Coupling (Standard Approach)

Best for standard primary/secondary amines and moderately nucleophilic anilines.

Causality Note: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is preferred over EDC/HOBt for complex TCI synthesis due to faster reaction kinetics, which minimizes the risk of alkyne degradation.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the amine scaffold (1.0 equiv.) and 4-(dimethylamino)but-2-ynoic acid hydrochloride (1.2 equiv.) in anhydrous DMF (0.1 M concentration).

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv.) dropwise. Self-Validation: The solution should become homogeneous as the HCl salt is neutralized.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.3 equiv.) portion-wise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Workup (Critical Step): Dilute the mixture with Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Expert Insight:Do NOT use acidic washes (e.g., 1M HCl or 10% citric acid), which are standard in peptide couplings to remove unreacted amines. Because your product contains a basic dimethylamino group, an acidic wash will protonate the TCI, pulling your target compound into the aqueous layer and destroying your yield.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% NH₄OH to prevent streaking).

Protocol B: Acid Chloride-Mediated Coupling

Best for sterically hindered or highly electron-deficient anilines (e.g., fluorinated or cyano-substituted quinolines)[3].

  • Acid Activation: Suspend 4-(dimethylamino)but-2-ynoic acid hydrochloride (1.5 equiv.) in anhydrous DCM (0.2 M) under N₂ at 0 °C.

  • Chlorination: Add a catalytic amount of anhydrous DMF (1–2 drops), followed by the dropwise addition of oxalyl chloride (2.0 equiv.).

    • Self-Validation: Vigorous gas evolution (CO and CO₂) indicates the formation of the Vilsmeier-Haack intermediate and subsequent acid chloride.

  • Concentration: Stir at room temperature for 2 hours. Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride. Do not apply heat above 30 °C to avoid decomposition.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the target aniline (1.0 equiv.) and DIPEA (4.0 equiv.) in DCM and cool to 0 °C. Add the acid chloride solution dropwise to the aniline solution.

  • Completion & Workup: Stir at room temperature for 1–3 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC if necessary.

References

  • [1] Small molecule inhibitors of KRAS G12C mutant. WO2021086833A1. World Intellectual Property Organization. Available at:

  • [2] Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [3] Substituted 3-cyano quinolines. US6002008A. United States Patent and Trademark Office. Available at:

Sources

Application

Application Note: Incorporation of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale The paradigm shift towards Targeted Covalent Inhibitors (TCIs) and covalent peptide-based degraders (e.g., PROTACs) has driven the need for highly specific electrophilic warheads. 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The paradigm shift towards Targeted Covalent Inhibitors (TCIs) and covalent peptide-based degraders (e.g., PROTACs) has driven the need for highly specific electrophilic warheads. 4-(Dimethylamino)but-2-ynoic acid hydrochloride is a premier building block used to install a "dimethylamino butynamide" warhead onto peptide scaffolds and small molecules.

Unlike traditional acrylamide or crotonamide (alkene) warheads, the butynamide (alkyne) moiety offers a rigid, linear spatial trajectory for nucleophilic attack. This unique geometry is highly advantageous for targeting cryptic or sterically restricted cysteines, such as Cys773 in the erbB/EGFR kinase family 1 and Cys12 in KRAS G12C mutants 2.

The Causality of the Dimethylamino Group: The inclusion of the dimethylamino group is not merely structural; it serves a critical mechanistic function. It acts as an intramolecular base catalyst . When the functionalized peptide binds its target, the basic tertiary amine comes into proximity with the target cysteine's thiol group. It accepts a proton, lowering the local pKa of the thiol and generating a highly nucleophilic thiolate. This thiolate subsequently attacks the activated alkyne, forming a permanent, irreversible covalent bond 1.

Physicochemical Properties & SPPS Implications

When utilizing this building block in Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS), its salt form dictates specific stoichiometric adjustments to ensure high-yield coupling.

Table 1: Chemical Properties and SPPS Considerations

PropertyValue / DetailSPPS Implication
Chemical Name 4-(Dimethylamino)but-2-ynoic acid hydrochlorideNomenclature for procurement and documentation.
Molecular Weight 163.60 g/mol (Salt); 127.14 g/mol (Free base)Must calculate equivalents based strictly on the HCl salt MW.
Appearance White to off-white crystalline solidHighly stable under standard desiccation.
Solubility DMF, NMP, DMSO, WaterFully compatible with standard SPPS solvent systems.
Salt Form Hydrochloride (HCl)Critical: Requires 1 extra equivalent of tertiary base (DIPEA/NMM) during coupling to neutralize the HCl.

Experimental Methodologies: Self-Validating Protocols

To ensure a self-validating system, the protocols below include built-in checkpoints and mechanistic explanations for each reagent choice, moving beyond standard synthesis instructions.

Protocol A: On-Resin Coupling of the Warhead

This protocol describes the N-terminal capping of a resin-bound peptide. It can also be applied to the side-chain of an orthogonally deprotected Lysine (e.g., Lys(Mtt)).

Reagents Required:

  • Resin-bound peptide (N-terminal Fmoc removed)

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (7.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Wash the Fmoc-deprotected peptide resin with DMF (3 × 5 mL). Perform a Kaiser test to ensure complete Fmoc removal (resin beads should turn deep blue).

  • Pre-Activation (Causality Check): In a separate vial, dissolve 4-(Dimethylamino)but-2-ynoic acid hydrochloride (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF.

    • Expert Insight: We use 2.9 eq of HATU relative to 3.0 eq of the acid to prevent guanidinylation of the peptide N-terminus by excess unreacted uronium salt.

  • Base Addition: Add DIPEA (7.0 eq) to the activation vial.

    • Causality: Standard HATU coupling uses 6.0 eq of DIPEA for 3.0 eq of amino acid. Here, we add an extra 1.0 eq (total 7.0 eq) specifically to neutralize the HCl salt of the building block. Failure to do this results in acidic conditions that inhibit the formation of the active OAt ester.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser test. A negative result (yellow/colorless) validates successful covalent attachment. If positive, repeat steps 2-4.

Protocol B: Thiol-Free Cleavage and Global Deprotection

The presence of the activated alkyne warhead fundamentally alters the choice of the cleavage cocktail.

Reagents Required:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (H₂O)

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare "Reagent B" consisting of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).

    • Expert Insight (Trustworthiness):Do not use Reagent K or any cocktail containing Ethanedithiol (EDT) or Dithiothreitol (DTT). The butynamide warhead is a potent electrophile. Thiols in the cleavage cocktail will undergo a rapid thiol-yne addition across the alkyne under acidic conditions, completely destroying the warhead.

  • Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and collect the cleavage solution. Concentrate the TFA under a stream of nitrogen to ~20% of its original volume.

  • Isolation: Add the concentrated solution dropwise to 10 volumes of cold diethyl ether (-20 °C) to precipitate the functionalized peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen before RP-HPLC purification.

Data Presentation: Cleavage Optimization

Selecting the correct scavengers is the most common failure point when synthesizing covalent peptides. The table below summarizes the quantitative impact of various cleavage cocktails.

Table 2: Impact of Cleavage Scavengers on Warhead Integrity

Cleavage Cocktail (v/v)Scavenger TypeExpected Warhead StatusCausality / Outcome
TFA/TIPS/H₂O (95:2.5:2.5)Silane / WaterIntact (>95%) TIPS effectively quenches carbocations without reacting with the alkyne.
TFA/Phenol/H₂O/TIPS (88:5:5:2)Phenol / SilaneIntact (>90%) Safe for peptides requiring extra protection (e.g., containing Tyr/Trp).
TFA/EDT/H₂O/TIPS (94:2.5:2.5:1)ThiolDestroyed (<5%) EDT acts as a nucleophile, resulting in massive hydrothiolation of the alkyne.

Visualizations

SPPS_Workflow A Peptide Elongation (Fmoc-SPPS) B Fmoc Removal (20% Piperidine) A->B C Warhead Coupling (4-DMABYA·HCl, HATU, DIPEA) B->C D Resin Cleavage (Thiol-free TFA) C->D E Purification (RP-HPLC) D->E

Workflow for incorporating 4-(dimethylamino)but-2-ynoic acid into peptides via SPPS.

Mechanism W Peptide-Butynamide Warhead (Electrophilic Alkyne) I Proximity-Driven Binding (Non-covalent complex) W->I T Target Protein (Nucleophilic Cysteine) T->I C Intramolecular Base Catalysis (Dimethylamino deprotonates thiol) I->C Spatial Orientation F Covalent Adduct Formation (Irreversible Target Inhibition) C->F Thiolate attack on alkyne

Mechanism of targeted covalent inhibition via the dimethylamino butynamide warhead.

Sources

Method

Using 4-(Dimethylamino)but-2-ynoic acid hydrochloride for targeted protein degradation

Application Note & Protocols Leveraging Covalent Fragments for Targeted Protein Degradation: A Workflow Using 4-(Dimethylamino)but-2-ynoic acid hydrochloride Abstract: Targeted Protein Degradation (TPD) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Leveraging Covalent Fragments for Targeted Protein Degradation: A Workflow Using 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing chimeric molecules like PROTACs (Proteolysis Targeting Chimeras) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2] While traditional PROTACs employ reversible binders, the use of covalent warheads offers distinct advantages, including increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable" due to shallow or absent binding pockets.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage a novel electrophilic fragment, 4-(Dimethylamino)but-2-ynoic acid hydrochloride, as a starting point for a TPD program. We detail a systematic workflow, from initial target identification using chemoproteomics to the design, synthesis, and cellular validation of a covalent PROTAC.

Introduction: The Principle of Covalent Targeted Protein Degradation

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the 26S proteasome.[2]

A covalent PROTAC operates on the same principle but with a critical distinction: the POI ligand forms a permanent, covalent bond with its target, typically by reacting with a nucleophilic amino acid residue like cysteine.[4][7] This irreversible binding can lead to more efficient and sustained degradation, as the PROTAC does not need to rely on maintaining a binding equilibrium.[8] The alkyne moiety in 4-(Dimethylamino)but-2-ynoic acid hydrochloride serves as a potential electrophilic "warhead" for this purpose.

The primary challenge and opportunity with a novel fragment like this is to first identify its cellular protein targets. Only then can it be incorporated into a potent and selective degrader.

Covalent_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC Covalent PROTAC POI->PROTAC Covalent Binding Ternary POI::PROTAC::E3 Ternary Complex POI->Ternary Forms PROTAC->Ternary Forms E3 E3 Ubiquitin Ligase E3->PROTAC Reversible Binding E3->Ternary Forms Ub_POI Poly-Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Fragments Peptide Fragments Proteasome->Fragments Results in

Figure 1: General mechanism of a covalent PROTAC. The PROTAC irreversibly binds the POI and reversibly recruits an E3 ligase, forming a ternary complex that leads to POI ubiquitination and subsequent degradation by the proteasome.

Section 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Before a degrader can be built, the protein target(s) of 4-(Dimethylamino)but-2-ynoic acid hydrochloride must be identified. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the direct protein interaction partners of a small molecule in a complex biological system.[9][10] This involves using a modified version of the fragment that contains a reporter tag, allowing for the enrichment and identification of covalently labeled proteins by mass spectrometry.

The workflow involves synthesizing a "probe" molecule by adding a bioorthogonal handle (e.g., a terminal alkyne) to the fragment, which does not interfere with its binding. This handle is then used to "click" on a reporter tag, such as biotin, for affinity purification.[9]

ABPP_Workflow start Synthesize Alkyne-Tagged Probe Molecule step1 Incubate Probe with Cell Lysate or Live Cells start->step1 step2 Click Chemistry: Attach Biotin-Azide Tag step1->step2 control Competition Control: Pre-incubate with excess 'naked' fragment step1->control Validate Specificity step3 Enrich Biotinylated Proteins with Streptavidin Beads step2->step3 step4 On-Bead Tryptic Digestion step3->step4 step5 LC-MS/MS Analysis of Peptides step4->step5 end Identify Covalently Labeled Protein 'Hits' step5->end

Figure 2: Workflow for target identification using Activity-Based Protein Profiling (ABPP). A tagged probe is used to covalently label proteins, which are then enriched and identified via mass spectrometry.

Protocol 1.1: ABPP for Target Identification

Objective: To identify the cellular protein targets of 4-(Dimethylamino)but-2-ynoic acid hydrochloride.

Materials:

  • Synthesized alkyne-tagged probe of 4-(Dimethylamino)but-2-ynoic acid.

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride (for competition).

  • Cell line of interest (e.g., HEK293T, HAP1).

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Click chemistry reagents: Biotin-azide, CuSO₄, TBTA, sodium ascorbate.

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS).

  • Mass spectrometry-grade trypsin.

  • LC-MS/MS instrument.

Methodology:

  • Proteome Preparation:

    • Harvest cultured cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.

  • Competition Control (Crucial for Validation):

    • Prepare two sets of samples:

      • Experimental: Lysate + vehicle (e.g., DMSO).

      • Competition: Lysate + 100-fold molar excess of untagged 4-(Dimethylamino)but-2-ynoic acid hydrochloride.

    • Incubate for 30 minutes at 37°C. This step allows the untagged "competitor" to occupy the specific binding sites.

  • Probe Labeling:

    • Add the alkyne-tagged probe to all samples at a final concentration of 1-10 µM.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Click Reaction:

    • To each sample, add the click chemistry reaction cocktail: Biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Affinity Enrichment:

    • Add pre-washed streptavidin magnetic beads to each sample.

    • Incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. Use a series of washes with increasing stringency (e.g., 1% SDS in PBS, followed by 8M Urea, then PBS).

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.

    • Collect the resulting peptide supernatants.

    • Desalt the peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Data Analysis:

    • True targets will be significantly enriched in the experimental sample compared to the competition control.[9][10] A successful "hit" is a protein whose signal is substantially diminished in the competition lane, confirming specific, covalent engagement by the fragment.

Section 2: Design and Synthesis of a Covalent PROTAC

Once a compelling target is identified and validated, the next phase is to design a PROTAC. This involves chemically linking the 4-(Dimethylamino)but-2-ynoic acid "warhead" to a ligand for a known E3 ligase, such as Thalidomide (for Cereblon, CRBN) or a VHL ligand.[5]

Key Design Considerations:

  • E3 Ligase Choice: CRBN and VHL are the most commonly used, but the choice can influence degradation efficiency and selectivity.[4]

  • Linker: The length, rigidity, and composition of the linker are critical for enabling the formation of a stable and productive ternary complex.[5][6] Polyethylene glycol (PEG) and alkyl chains are common starting points.

  • Attachment Point: The linker must be attached to a position on both the warhead and the E3 ligand that does not disrupt their respective binding interactions (a "solvent-exposed" vector).[6]

A common and efficient method for PROTAC synthesis is to use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5] This involves synthesizing the warhead with an azide handle and the E3 ligand with an alkyne handle (or vice-versa) and then "clicking" them together with the linker.

PROTAC_Design cluster_assembly Chemical Synthesis Warhead Covalent Warhead (4-Dimethylaminobut-2-ynoic acid derivative) Linker Linker (e.g., PEG, Alkyl Chain) Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., Thalidomide, VHL ligand) Linker->E3_Ligand PROTAC Final Covalent PROTAC Linker->PROTAC Conjugation (e.g., Click Chemistry)

Figure 3: Modular design and synthesis of a covalent PROTAC. The warhead, linker, and E3 ligase ligand are synthesized and then conjugated to form the final heterobifunctional degrader.

Section 3: Cellular Assays for Measuring Protein Degradation

With a synthesized PROTAC in hand, the critical next step is to determine if it successfully induces the degradation of the target protein in a cellular context.

Protocol 3.1: Western Blotting for Target Protein Quantification

Objective: To measure the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.

    • Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Crucially, also probe a separate membrane or the same one (after stripping) with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. [11]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Protocol 3.2: Real-Time Degradation Kinetics using a Live-Cell Reporter Assay (HiBiT)

Objective: To monitor the rate and extent of protein degradation in real-time. This method offers higher throughput and temporal resolution than Western blotting.[12]

Principle: The target protein is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9. This peptide has a high affinity for a larger protein fragment, LgBiT. When complemented, they form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged target protein.[12][13]

Methodology:

  • Cell Line Generation:

    • Generate a stable cell line where the endogenous locus of the target protein is tagged with the HiBiT sequence using CRISPR-mediated homology-directed repair.

  • Assay Setup:

    • Plate the HiBiT-tagged cells in a white, 96-well assay plate.

    • Add the LgBiT protein and NanoLuc® substrate to the media, following the manufacturer's protocol (e.g., Promega Nano-Glo® HiBiT Lytic Assay System).

  • PROTAC Treatment and Measurement:

    • Add the PROTAC at various concentrations to the wells.

    • Measure luminescence at multiple time points (e.g., every 30 minutes for 24 hours) using a plate reader.

  • Data Analysis:

    • Plot luminescence signal over time for each PROTAC concentration.

    • Calculate degradation rate constants and DC₅₀ values at different time points. This provides a detailed kinetic profile of the degrader's activity.

Parameter Description Typical Assay
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.Western Blot, HiBiT
Dₘₐₓ The maximum percentage of protein degradation achievable with the PROTAC.Western Blot, HiBiT
t₁/₂ The time required to degrade 50% of the target protein at a given PROTAC concentration.HiBiT (Time-course)

Table 1: Key parameters for evaluating the efficacy of a protein degrader.

Section 4: Selectivity and Downstream Functional Analysis

A successful degrader must be selective for its intended target to minimize off-target effects and toxicity.

  • Proteomic Selectivity: Perform unbiased, quantitative mass spectrometry on cells treated with the PROTAC versus a vehicle control. This will reveal if other proteins besides the intended target are being degraded, providing a global view of the degrader's selectivity.[14][15]

  • Functional Assays: The ultimate goal of degrading a protein is to elicit a specific biological response. Downstream assays should be performed to confirm the functional consequences of target knockdown. This could include cell viability assays (e.g., CellTiter-Glo®) to assess anti-proliferative effects, apoptosis assays, or target-specific functional readouts (e.g., reporter gene assays for a transcription factor).

Conclusion

The use of covalent fragments like 4-(Dimethylamino)but-2-ynoic acid hydrochloride represents a powerful, bottom-up approach in the field of targeted protein degradation. By starting with a reactive fragment and systematically identifying its targets, researchers can uncover novel avenues for degrading proteins that may be inaccessible to traditional inhibitors. The workflow presented here—combining chemoproteomics for target discovery, rational PROTAC design, and rigorous cellular validation—provides a robust roadmap for transforming a simple covalent fragment into a potent and selective protein degrader. This strategy expands the toolkit of TPD and holds significant promise for the development of next-generation therapeutics.

References

  • Zorba, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Available at: [Link]

  • Wright, D. W., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI Pharmaceuticals. Available at: [Link]

  • Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. Available at: [Link]

  • Gould, C., et al. (2021). Covalent PROTACs: the best of both worlds? RSC Medicinal Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne Website. Available at: [Link]

  • JoVE. (2016). Video: Assays for the Degradation of Misfolded Proteins in Cells. Journal of Visualized Experiments. Available at: [Link]

  • Xiong, Y., et al. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech Website. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC). Current Protocols in Chemical Biology. Available at: [Link]

  • ResearchGate. (2024). Covalent PROTAC design method based on sulfonyl pyridone probe. ResearchGate. Available at: [Link]

  • Gabizon, R., et al. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Available at: [Link]

  • Nomura, D. K., et al. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science. Available at: [Link]

  • Luo, T., et al. (2024). Covalent PROTAC design method based on a sulfonyl pyridone probe. RSC Publishing. Available at: [Link]

  • Apollo. (n.d.). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. Apollo. Available at: [Link]

  • ACS Publications. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science. Available at: [Link]

  • ResearchGate. (2024). Covalent chemistry in targeted protein degradation. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Selectivity through Targeted Protein Degradation (TPD). Journal of Medicinal Chemistry. Available at: [Link]

  • King, B., et al. (2022). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. bioRxiv. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. Biological Chemistry. Available at: [Link]

  • Yang, Y., & Wang, C. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]

  • Universiteit Leiden. (2013). Activity-Based Proteasome Profiling. Leiden University Repository. Available at: [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. Available at: [Link]

  • LinkedIn. (2024). Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. LinkedIn. Available at: [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. PubChem Database. Available at: [Link]

  • NIH. (n.d.). Emerging biologic modalities for targeted protein degradation. National Institutes of Health. Available at: [Link]

  • MDPI. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. MDPI. Available at: [Link]

  • ScienceOpen. (n.d.). Degradation of proteins by PROTACs and other strategies. ScienceOpen. Available at: [Link]

  • ResearchGate. (n.d.). Targeted Protein Degradation of Metalloenzymes. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.

Compound Overview and Key Properties

4-(Dimethylamino)but-2-ynoic acid hydrochloride is a bifunctional molecule containing a tertiary amine, a carboxylic acid, and an internal alkyne. Its hydrochloride salt form is critical to its properties, rendering it an ionic compound with specific solubility characteristics.[1] Understanding this structure is the first step in troubleshooting.

PropertyDataSource(s)
Chemical Structure CN(C)CC#CC(=O)O · HCl[2][3]
Molecular Formula C₆H₁₀ClNO₂[3]
Molecular Weight 163.60 g/mol [3]
CAS Number 118764-06-0[3]
Key Functional Groups Tertiary Amine (protonated), Carboxylic Acid, Alkyne[2]
Physical Form Typically a solid[4]
Storage Store at 4°C, protected from light and moisture.[3][3]
Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What is the best starting solvent to dissolve 4-(Dimethylamino)but-2-ynoic acid hydrochloride? A: The recommended starting solvent is deionized water. As a hydrochloride salt, the compound is ionic and therefore most readily soluble in polar protic solvents like water.[1] The protonated dimethylamino group significantly enhances aqueous solubility compared to its free base form.[5][6] If aqueous solubility is insufficient, polar aprotic solvents such as DMSO or DMF are excellent alternatives.

Q2: My compound is not dissolving in pure water. What is the most likely issue? A: The most common issue is unfavorable pH. The molecule has both a basic amine and an acidic carboxylic acid, meaning its net charge and therefore its solubility are highly dependent on the pH of the solution.[7] Pure water can have a variable pH (typically 5.5-7), which may be close to the compound's isoelectric point where it has minimal solubility. Adjusting the pH to a more acidic range (e.g., pH 3-5) will typically resolve this issue.

Q3: Can I dissolve this compound in alcohols like ethanol or methanol? A: Yes, solubility in polar protic solvents like methanol and ethanol is generally expected, though it may be less than in water. These solvents can solvate the ionic salt, but the dissolution process might be slower. Gentle warming or sonication can aid this process.

Q4: How should I store solutions of the compound? A: For aqueous stock solutions, short-term storage at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent degradation. For organic solutions (e.g., in DMSO), storage at -20°C in tightly sealed containers with desiccant is best practice to prevent water absorption. Always protect solutions from light.

In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect troubleshooting for more complex solubility challenges.

Problem 1: Precipitate Forms When Adding the Compound to an Aqueous Buffer.

Causality: You are likely observing pH-dependent precipitation. The compound's solubility is lowest near its isoelectric point (pI), where the zwitterionic form (protonated amine, deprotonated carboxylate) dominates, leading to strong intermolecular interactions and reduced solubility. If your buffer's pH is too high (e.g., > 8), the amine group will be deprotonated to its neutral "free base" form, which is significantly less water-soluble.[1]

Solution Workflow: The key is to systematically identify a pH range where the compound remains fully protonated and soluble.

G start Start: Compound precipitates in aqueous buffer slurry 1. Prepare a slurry of the compound in deionized water. start->slurry measure_ph 2. Measure the initial pH of the slurry. slurry->measure_ph adjust_ph 3. Add 0.1M HCl dropwise to adjust pH to 3-5. measure_ph->adjust_ph pH is likely near neutral observe 4. Observe for dissolution. (Stir/sonicate to aid). adjust_ph->observe success Success: Compound is soluble. Use this pH for your buffer. observe->success Precipitate dissolves fail Issue Persists: Consider polar organic solvents (e.g., DMSO). observe->fail Precipitate remains

Caption: Workflow for resolving aqueous precipitation.

Experimental Protocol: See Protocol A: Empirical pH-Solubility Profile Determination below for a detailed method to establish the optimal pH for your experiments.

Problem 2: The Compound is Insoluble in My Organic Reaction Solvent.

Causality: This is expected behavior for an ionic salt in many organic solvents.[1] The hydrochloride salt form has a high lattice energy and requires a polar solvent capable of solvating the charged ions. Nonpolar solvents like hexane, toluene, or diethyl ether cannot effectively stabilize the ions, leading to insolubility.

Solution 1: Select an Appropriate Polar Organic Solvent

For reactions requiring organic media, choose a solvent based on polarity.

Solvent ClassExamplesSolubility ExpectationRationale
Polar Aprotic DMSO, DMF, MeCNHigh . Often the best choice for achieving high concentrations.High dielectric constant effectively shields ions, promoting dissolution.
Polar Protic Methanol, EthanolModerate to Good .Can hydrogen bond and solvate the ions, but may be less effective than water/DMSO.
Nonpolar Aprotic Toluene, HexaneVery Low to Insoluble .Cannot stabilize the charged ionic form of the compound.[8]

Solution 2: Convert to the Free Base for Nonpolar Solvents

If your reaction chemistry is incompatible with polar solvents, you must first convert the hydrochloride salt to its more organo-soluble free base. This involves a simple acid-base extraction.

CAUTION: The free base will be less stable and may be more reactive. Handle under an inert atmosphere if necessary. Carboxylic acids can react with strong bases, so use a mild base for this conversion.[9]

G start Start: Dissolve HCl salt in minimal water. cool 1. Cool solution in an ice bath. start->cool add_base 2. Add saturated NaHCO₃(aq) dropwise until pH ~8-9. cool->add_base extract 3. Extract aqueous layer 3x with an organic solvent (e.g., EtOAc, DCM). add_base->extract combine 4. Combine organic layers. extract->combine dry 5. Dry over Na₂SO₄, filter, and evaporate. combine->dry end Result: Isolated Free Base (more soluble in nonpolar solvents) dry->end

Caption: Workflow for converting the HCl salt to its free base.

Problem 3: Solution Degrades or Reaction Fails.

Causality: While relatively stable, the molecule contains reactive functional groups. The alkyne can undergo addition reactions, and strong oxidizing agents can cleave the triple bond.[10][11] Furthermore, strong bases can deprotonate the carboxylic acid, forming a carboxylate that is generally unreactive toward nucleophilic attack.[9]

Preventative Measures & Solutions:

  • Avoid Strong Bases: Do not use strong bases like alkoxides (e.g., NaOMe) or Grignard reagents if you intend for the carboxylic acid to remain intact, as they will simply perform an acid-base reaction.[9]

  • Check Reagent Compatibility: Be mindful of reagents that react with alkynes, such as certain transition metal catalysts or strong oxidizing agents (e.g., KMnO₄, O₃).[10]

  • Inert Atmosphere: For sensitive reactions, particularly with the free base form, working under an inert atmosphere (Nitrogen or Argon) can prevent side reactions.

  • Run a Control: To confirm stability, dissolve the compound in your chosen solvent system and let it stir under the reaction conditions (temperature, time) without the other reagents. Analyze the result by LC-MS or NMR to check for degradation.

Detailed Experimental Protocols

Protocol A: Empirical pH-Solubility Profile Determination

This protocol allows you to quickly find a suitable pH for your aqueous experiments.

  • Preparation: Add 1-5 mg of 4-(Dimethylamino)but-2-ynoic acid hydrochloride to a glass vial.

  • Slurry Formation: Add 1 mL of deionized water. The compound will likely not dissolve completely, forming a slurry.

  • Acidification: While stirring, add 0.1 M HCl drop by drop. After each drop, stir for 1 minute and observe. Note the pH at which the solid fully dissolves. This will typically be in the pH 2-5 range.

  • Basification (Optional): From a separate dissolved acidic stock, slowly add 0.1 M NaOH dropwise. Note the pH at which precipitation begins to occur. This helps identify the upper pH limit for solubility.

References
  • PubChem. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. Retrieved from [Link]

  • Chemdor Chemicals. (n.d.). 4-(Dimethylamino)-2-butenoic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrolic acid. Retrieved from [Link]

  • Schittler, D., & Kolisz, A. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 1879-1886. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1484-1494. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 10.8: Alkynes. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 20156-20166. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Retrieved from [Link]

  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing 4-(dimethylamino)but-2-ynoic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing 4-(dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0) [1][1]. This compound is a critical electrophilic warhead intermediate for irreversible kinase inhibitors (e.g., targeting EGFR, BTK, or KRAS G12C) [2][2].

While the lithiation-carboxylation pathway appears straightforward on paper, the extreme hydrophilicity of the final salt makes isolation notoriously difficult. This guide bypasses generic advice to provide a field-proven, self-validating protocol engineered for maximum yield.

Mechanistic Workflow & Causality

The standard synthesis relies on the deprotonation of a terminal alkyne followed by an electrophilic quench with carbon dioxide [3][3]. Understanding the physical properties of the intermediates is critical to preventing product loss.

ReactionPathway A N,N-dimethylprop-2-yn-1-amine B Lithium Acetylide Intermediate A->B n-BuLi, THF -78°C C Lithium Carboxylate B->C Dry CO2 -78°C to RT D Target HCl Salt (CAS 118764-06-0) C->D Anhydrous HCl Precipitation

Reaction pathway for 4-(dimethylamino)but-2-ynoic acid hydrochloride synthesis.

Self-Validating Experimental Protocol

The following protocol is engineered to eliminate partitioning losses by maintaining a strictly anhydrous environment from start to finish.

Phase 1: Quantitative Lithiation
  • Action: To a solution of N,N-dimethylprop-2-yn-1-amine in anhydrous THF (0.5 M) at –78 °C, add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise under an N₂ atmosphere. Stir for 30–60 minutes [2][2].

  • Causality: The terminal alkyne proton is weakly acidic. n-BuLi acts as a strong base to quantitatively generate the lithium acetylide intermediate. The cryogenic temperature (–78 °C) is non-negotiable; it suppresses the nucleophilic attack of n-BuLi on the THF solvent, which would otherwise generate ring-opened impurities.

  • Self-Validation Checkpoint: Quench a 100 µL aliquot in D₂O. A successful lithiation will yield >95% deuterium incorporation at the alkyne terminus when analyzed via ¹H-NMR.

Phase 2: Electrophilic Carboxylation
  • Action: Introduce dry carbon dioxide into the reaction mixture. This can be achieved by bubbling a stream of desiccant-dried CO₂ gas for 30 minutes, or by adding crushed dry ice directly to the –78 °C solution [3][3].

  • Causality: The lithium acetylide acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form the lithium carboxylate salt. If the CO₂ source contains moisture, the water will outcompete CO₂ as an electrophile, prematurely protonating the acetylide back to the starting amine.

  • Self-Validation Checkpoint: The reaction should visibly transition from a clear solution to a thick, cloudy suspension as the insoluble lithium carboxylate precipitates.

Phase 3: Anhydrous Isolation (The Yield Optimizer)
  • Action: Warm the mixture to 0 °C and concentrate the THF in vacuo. Resuspend the crude lithium salt in anhydrous dichloromethane (DCM). Add 1.1 equivalents of anhydrous HCl (4.0 M in dioxane) and stir for 15 minutes. Induce precipitation by adding an excess of diethyl ether, then filter to isolate the target hydrochloride salt.

  • Causality: Do not use an aqueous workup. The target molecule is a highly polar amino acid salt. If partitioned between water and an organic solvent, it will remain entirely in the aqueous layer, decimating your isolated yield. The anhydrous HCl protonates both the carboxylate and the amine, forming a salt that is completely insoluble in diethyl ether.

  • Self-Validation Checkpoint: Spot the ether filtrate on a TLC plate and stain with Ninhydrin. A clean, spot-free plate confirms 100% of your product has successfully precipitated.

Quantitative Data & Optimization

The table below summarizes how different reaction parameters directly impact the final isolated yield.

CO₂ Source & QualityIsolation MethodologyPurity (HPLC)Typical Isolated Yield
Gaseous CO₂ (Unfiltered)Aqueous HCl extraction< 90%15 - 20%
Solid Dry Ice (Excess)Aqueous HCl extraction> 95%25 - 35%
Gaseous CO₂ (Desiccant dried)Anhydrous HCl in Dioxane + Et₂O> 98%75 - 85%
Solid Dry Ice (Hexane rinsed)Anhydrous HCl in Dioxane + Et₂O> 97%70 - 80%

Troubleshooting & FAQs

TroubleshootingLogic Start Issue: Low Yield (<40%) Q1 Is starting alkyne fully consumed? Start->Q1 A1_No Check n-BuLi titration & Ensure strictly dry CO2 Q1->A1_No No A1_Yes Did you use an aqueous workup? Q1->A1_Yes Yes A2_Yes Product lost to water. Switch to anhydrous HCl precipitation. A1_Yes->A2_Yes Yes A2_No Check for thermal decomposition during concentration. A1_Yes->A2_No No

Diagnostic workflow for resolving low yields in the carboxylation protocol.

Q: Why is my isolated yield consistently below 30% even when starting material is fully consumed? A: The bottleneck is almost certainly your isolation strategy, not the reaction kinetics. 4-(Dimethylamino)but-2-ynoic acid is extremely hydrophilic. Aqueous acidic workups trap the product in the water layer. Switching to the anhydrous precipitation method outlined in Phase 3 typically recovers the missing 50% of your yield.

Q: I see a significant amount of unreacted N,N-dimethylprop-2-yn-1-amine after the CO₂ quench. What went wrong? A: This indicates premature protonation of your lithium acetylide. The two primary culprits are:

  • Wet CO₂ gas: If bubbling CO₂ from a cylinder, it must pass through a robust desiccant column (e.g., Drierite).

  • Degraded n-BuLi: Titrate your n-BuLi periodically using N-benzylbenzamide to ensure accurate molarity.

Q: Can I use solid dry ice instead of gaseous CO₂? A: Yes. Adding crushed dry ice directly to the –78 °C reaction mixture is highly effective and ensures a massive molar excess of CO₂, driving the reaction to completion [3][3]. However, atmospheric condensation on the dry ice can introduce water. Mitigate this by briefly rinsing the dry ice chunks with dry hexanes immediately before addition.

References

  • Title: WO2021086833A1 - Small molecule inhibitors of kras g12c mutant Source: Google Patents URL
  • Title: US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0).

As a critical bifunctional building block, this compound is widely utilized to install Michael acceptor moieties in the synthesis of irreversible covalent kinase inhibitors (e.g., targeting EGFR, HER2, and KRAS G12C) . However, its conjugated alkyne system and hygroscopic hydrochloride salt form make it highly susceptible to environmental degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and analytical strategies to ensure the integrity of your batch.

Core Troubleshooting & FAQs

Q1: My powder has turned from a white solid into a sticky, yellowish paste. What happened?

A: Your compound has undergone deliquescence coupled with photo-thermal polymerization .

  • The Causality: The hydrochloride salt form drastically lowers the vapor pressure of water immediately above the solid, acting as a thermodynamic sink for atmospheric moisture. Once water is absorbed, the crystal lattice collapses (deliquescence). Concurrently, if exposed to ambient light, the UV photons excite the π -system of the but-2-ynoic acid. The absorbed moisture acts as a medium that facilitates radical mobility, initiating cross-linking and polymerization at the triple bond. This manifests visually as a sticky, yellow/brown paste.

Q2: Amide coupling yields with my kinase core are dropping significantly, even though the powder still looks white. Why?

A: You are likely experiencing thermal decarboxylation or amine oxidation .

  • The Causality: 2-alkynoic acids are inherently unstable under thermal stress. Heating the compound (even during aggressive drying attempts >60°C) lowers the activation energy for the loss of CO 2​ . This destroys the reactive carboxylic acid needed for your amide coupling. Alternatively, prolonged exposure to atmospheric oxygen can oxidize the dimethylamino group to an N-oxide, altering its solubility and reactivity profile without significantly changing the powder's color.

Q3: Can I prepare a stock solution in DMF or DMSO and store it for future use?

A: No, this is highly discouraged.

  • The Causality: In solution, the alkyne is a highly active electrophile (Michael acceptor). The dimethylamino group of one molecule can attack the alkyne of another in a self-condensation reaction. Furthermore, DMSO can act as an oxidant over time. Always store the compound as a dry solid at -20°C and prepare solutions immediately before use .

Degradation Pathways & Visualization

To effectively prevent degradation, it is crucial to understand the logical flow of environmental stressors and their chemical consequences.

Degradation_Pathways A 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride B Moisture Exposure A->B C UV / Light Exposure A->C D Thermal Stress (>60°C) A->D E Deliquescence & Hydrolysis B->E Crystal lattice collapse F Alkyne Polymerization C->F Radical initiation G Decarboxylation D->G CO2 elimination

Fig 1: Primary degradation pathways of 4-(Dimethylamino)but-2-ynoic acid HCl under environmental stress.

Quantitative Degradation Matrix

Use the following table to correlate environmental triggers with analytical indicators.

Degradation PathwayEnvironmental TriggerVisual IndicatorAnalytical Indicator ( 1 H NMR / LC-MS)Prevention Strategy
Deliquescence Ambient Moisture (>30% RH)Clumping, sticky pasteBroadening of NMR peaks; elevated H 2​ O peakDesiccator, Argon purge
Polymerization UV/Visible LightYellow/Brown discolorationLoss of alkyne 13 C signals; appearance of vinylic protonsAmber vials, dark storage
Decarboxylation Heat (>60°C)Gas evolution (if dissolved)Loss of carboxylate peak; Mass shift (-44 Da)Store strictly at -20°C
N-Oxidation Ambient OxygenNone (remains white)Downfield shift of -N(CH 3​ ) 2​ singlet (~2.8 ~3.2 ppm)Inert gas backfilling

Standard Operating Procedures (Protocols)

To ensure the chemical stability outlined in manufacturer safety data sheets , implement the following self-validating protocols.

Protocol A: Moisture-Free Aliquoting and Storage

This protocol relies on thermal equilibration to validate that no condensation occurs upon opening the master container.

  • Thermal Equilibration: Remove the sealed master container from -20°C storage. Place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow 2 hours for the container to reach room temperature (RT).

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt. Equilibration prevents this phase change.

  • Inert Atmosphere Transfer: Transfer the equilibrated container into a glove box purged with dry Argon or Nitrogen.

  • Aliquoting: Weigh out the required mass into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV light, preventing radical-initiated polymerization of the alkyne.

  • Sealing: Flush each vial headspace with Argon. Seal tightly with PTFE-lined caps.

    • Causality: PTFE prevents moisture permeation over time, unlike standard silicone septa.

  • Cold Storage: Return all aliquots to -20°C storage.

Aliquoting_Workflow S1 1. Retrieve from -20°C (Keep sealed) S2 2. Equilibrate to RT (Desiccator, 2 hrs) S1->S2 Prevents condensation S3 3. Transfer to Glove Box (Dry N2 / Argon) S2->S3 Excludes ambient moisture S4 4. Aliquot into Amber Glass Vials S3->S4 Protects from UV light S5 5. Purge with Argon & Seal with PTFE S4->S5 Prevents oxidation S6 6. Store at -20°C (Desiccated) S5->S6 Long-term preservation

Fig 2: Step-by-step moisture-free aliquoting workflow to preserve structural integrity.

Protocol B: Analytical Verification of Integrity

If a batch has been stored for >6 months, validate its integrity before committing it to a complex synthesis.

  • Sample Preparation: Dissolve 2-5 mg of the compound in anhydrous DMSO- d6​ . Prepare the NMR tube under an inert atmosphere.

  • 1 H NMR Analysis: Acquire a standard 1 H NMR spectrum (400 MHz or higher).

  • Data Interpretation:

    • Intact Compound: Verify the sharp singlet for the dimethylamino group (~2.8 ppm) and the methylene signal adjacent to the alkyne.

    • Degradation Indicators: Look for vinylic protons in the 5.5–6.5 ppm region. Their presence definitively confirms hydration or polymerization of the triple bond.

  • LC-MS Analysis: Run a fast gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid). Look for the expected [M+H]+ = 128.1 m/z (free base). A mass of 84 m/z indicates terminal decarboxylation (-44 Da).

References

  • Title: US6002008A - Substituted 3-cyano quinolines. Source: Google Patents.
Optimization

Purification and recrystallization techniques for 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Welcome to the Technical Support Center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0). As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0). As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique handling, purification, and recrystallization challenges associated with this highly polar, reactive intermediate.

This compound is a critical electrophilic building block widely utilized in the development of targeted covalent inhibitors, including irreversible kinase inhibitors and KRAS G12C inhibitors[1]. Its primary application involves the synthesis of alkyne-containing amides, such as 3-cyanoquinoline derivatives, which require high-purity precursors to prevent downstream catalytic poisoning[2].

Part 1: Physicochemical Properties & Solubility Data

Understanding the physical nature of this compound is the first step in mastering its purification. The presence of both a tertiary amine hydrochloride and a carboxylic acid makes this molecule highly polar and hygroscopic, while the conjugated alkyne introduces thermal sensitivity[3].

PropertyValueCausality / Impact on Workflow
CAS Number 118764-06-0Unique identifier for the hydrochloride salt[3].
Molecular Formula C₆H₁₀ClNO₂Indicates a 1:1 stoichiometric ratio of free base to HCl[3].
Molecular Weight 163.60 g/mol Used for precise stoichiometric calculations during amide coupling[3].
TPSA (Free Base) 40.54 ŲHigh polar surface area dictates poor solubility in non-polar solvents[4].
Thermal Stability Heat-sensitiveAlkynes conjugated to carbonyls can polymerize if heated >40°C.
Storage Conditions 4°C, dark, desiccatedHighly hygroscopic; trace water induces phase separation (oiling out)[3].
Part 2: Troubleshooting FAQs (Causality & Mechanisms)

Q1: During recrystallization, my product forms a dense, biphasic syrup ("oils out") instead of crystallizing. Why does this happen, and how do I fix it? The Causality: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, or when trace water acts as a plasticizer. Because 4-(dimethylamino)but-2-ynoic acid hydrochloride is exceptionally hygroscopic, trace moisture in your methanol or diethyl ether will hydrate the salt lattice, preventing rigid crystal formation and resulting in a dense aqueous syrup. The Fix: You must maintain a strictly anhydrous environment. Dry your methanol and diethyl ether over 3Å molecular sieves for at least 24 hours prior to use. If oiling occurs, gently warm the mixture to redissolve the oil, add a seed crystal, and cool the solution at a much slower rate (e.g., vapor diffusion) to thermodynamically favor nucleation over phase separation.

Q2: I observe degradation products and a darkening of the solution when dissolving the crude salt in hot ethanol. What is the mechanism of degradation? The Causality: The alkyne moiety is conjugated with the electron-withdrawing carboxylic acid, making it a highly reactive Michael acceptor. Prolonged heating above 40°C, especially in protic solvents, provides the activation energy for undesired side reactions, including alkyne polymerization or nucleophilic solvent addition across the triple bond. The Fix: Never boil the solvent to force dissolution. Dissolve the crude product in methanol at ambient temperature or with very mild warming (≤ 40°C). If the compound does not dissolve, increase the solvent volume rather than the temperature.

Q3: My ¹H NMR spectrum shows a shift in the dimethylamino protons, and the integration suggests a loss of the hydrochloride equivalent. What happened? The Causality: If the solvent system is not sufficiently acidic, or if the compound was exposed to trace base during the upstream CO₂ quench and workup[1], the hydrochloride salt can dissociate. This leaves the zwitterionic free base (4-(dimethylamino)but-2-ynoate), which has drastically different solubility and reactivity profiles. The Fix: Bubble dry HCl gas into your recrystallization solvent (or add a few drops of 4M HCl in anhydrous dioxane) prior to adding the anti-solvent. This common-ion effect suppresses zwitterion formation and enforces the crystalline hydrochloride lattice.

Part 3: Visualized Workflows

Below are the logical architectures for troubleshooting and synthesizing this compound.

Troubleshooting Start Issue: Oiling Out / Gum Formation Q1 Are solvents strictly anhydrous? Start->Q1 A1 Dry solvents over 3Å molecular sieves Q1->A1 No Q2 Was anti-solvent added too rapidly? Q1->Q2 Yes A2 Use slow dropwise addition or vapor diffusion Q2->A2 Yes Q3 Is the solution temperature > 40°C? Q2->Q3 No A3 Keep T < 40°C to prevent alkyne degradation Q3->A3 Yes

Decision tree for troubleshooting oiling out during the recrystallization of the hydrochloride salt.

Workflow SM N,N-dimethylprop- 2-yn-1-amine Step1 1. n-BuLi, THF, -78°C 2. CO2 (gas) SM->Step1 Int Lithium 4-(dimethylamino) but-2-ynoate Step1->Int Step2 HCl (gas) in Ether/Dioxane Int->Step2 Crude Crude HCl Salt Step2->Crude Step3 Recrystallization (MeOH / Et2O) Crude->Step3 Pure Pure Crystalline Product Step3->Pure

Workflow for the synthesis and isolation of 4-(dimethylamino)but-2-ynoic acid hydrochloride.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Methodology: Anhydrous Methanol / Diethyl Ether Recrystallization This protocol utilizes a solvent/anti-solvent approach optimized to prevent thermal degradation and phase separation.

Step 1: Preparation & Environment Control Ensure all glassware is oven-dried at 120°C and cooled in a desiccator. Work in a fume hood under a dry nitrogen atmosphere, especially if ambient relative humidity exceeds 40%.

Step 2: Dissolution Suspend 1.0 g of crude 4-(dimethylamino)but-2-ynoic acid hydrochloride in 5.0 mL of anhydrous methanol (dried over 3Å molecular sieves).

Step 3: Mild Solubilization Warm the suspension gently in a water bath to no more than 35–40°C while stirring magnetically until complete dissolution is achieved. Do not exceed 40°C to protect the alkyne.

Step 4: Hot Polish Filtration If insoluble inorganic salts (e.g., LiCl from the upstream lithiation[1]) remain, perform a rapid polish filtration through a PTFE syringe filter (0.45 µm) into a clean, dry Erlenmeyer flask.

Step 5: Anti-Solvent Titration While stirring at 300 rpm, slowly add anhydrous diethyl ether dropwise using an addition funnel. Continue until the solution becomes faintly turbid (the "cloud point"). This typically requires 10–15 mL of ether.

Step 6: Annealing the Solution Add 1 to 2 drops of anhydrous methanol just until the turbidity clears. This creates a critically saturated solution primed for optimal crystal nucleation.

Step 7: Maturation Cover the flask tightly with a septum. Allow it to sit undisturbed at room temperature for 4 hours, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling allows the highly polar molecules to arrange into a stable, low-energy crystal lattice rather than crashing out as an amorphous gum.

Step 8: Isolation & Drying Filter the resulting crystals under a nitrogen blanket using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold anhydrous diethyl ether. Dry the crystals in a vacuum desiccator over P₂O₅ at room temperature for 12 hours.

Step 9: System Validation (E-E-A-T Checkpoint) A successful recrystallization is self-validating if it yields a free-flowing, off-white powder. To chemically validate the integrity of the salt, perform a ¹H NMR analysis in D₂O. The presence of a sharp singlet for the N,N-dimethyl protons at approximately δ 2.9–3.0 ppm confirms the protonated state of the amine. If the peak shifts upfield (towards δ 2.3 ppm), the hydrochloride salt has dissociated, and the batch must be re-dissolved and treated with ethereal HCl.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation Conditions for 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing targeted covalent inhibitors (e.g., KRAS G12C or EGFR inhibitors) who struggle with the amidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing targeted covalent inhibitors (e.g., KRAS G12C or EGFR inhibitors) who struggle with the amidation of 4-(dimethylamino)but-2-ynoic acid hydrochloride.

This specific building block presents a unique trifecta of chemical challenges: it is a hydrochloride salt requiring precise neutralization, it contains a basic tertiary amine that complicates aqueous workups, and it features an electron-deficient alkyne that is highly sensitive to nucleophilic attack and polymerization.

This guide is designed to move beyond generic protocols. By understanding the causality behind each reagent choice, you can establish a self-validating experimental system that guarantees high yields and high purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my coupling yield consistently low despite using standard EDC/HOBt conditions? A: The failure of EDC/HOBt here is a matter of reaction kinetics and byproduct solubility. 4-(Dimethylamino)but-2-ynoic acid features an alkyne conjugated to a carbonyl. Slow activation by EDC leaves this electrophilic alkyne exposed to degradation or Michael-type additions over extended reaction times (12–24 hours). Furthermore, EDC generates a water-soluble urea byproduct. Because your target amide also contains a basic dimethylamino group, attempting to wash away the EDC urea with aqueous acidic or basic solutions will result in significant loss of your target product into the aqueous phase. Solution: Switch to a uronium-based coupling agent like HATU. HATU accelerates the formation of the active ester (typically within 10 minutes)[1], minimizing the window for side reactions and eliminating the need for aggressive aqueous washes.

Q2: How do I properly handle the hydrochloride salt of 4-(dimethylamino)but-2-ynoic acid? A: The presence of the HCl salt (CAS 118764-06-0)[2] dictates that stoichiometric neutralization is an absolute prerequisite. If the HCl is not fully neutralized, it will protonate the dimethylamino group of the coupling agent (e.g., HATU) or your target amine, completely stalling the reaction. Solution: You must use 3.0 to 4.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The causality is strict: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid to initiate activation, and the excess ensures the target amine remains fully nucleophilic during the coupling phase.

Q3: I am observing dark, tarry byproducts in my reaction flask. How can I minimize this polymerization? A: Terminal and internal alkynes conjugated to carbonyls are highly susceptible to base-catalyzed polymerization. This typically occurs if the acid is exposed to excess base for prolonged periods without the coupling agent present, or if the reaction temperature spikes during activation. Solution: Create a self-validating system by controlling the order of addition. Always pre-chill the solvent to 0 °C before adding the base, and strictly limit the pre-activation time with HATU to exactly 10–15 minutes before introducing the amine[1].

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, refer to the quantitative comparison of coupling agents below. HATU provides the optimal balance of rapid kinetics and high yields for this specific substrate.

Table 1: Comparison of Coupling Agents for 4-(Dimethylamino)but-2-ynoic Acid Amidation

Coupling AgentTypical YieldReaction KineticsByproduct ProfileRecommendation
HATU 75–90%Fast (1–2 h)Low epimerization, cleanOptimal. Preserves alkyne integrity; best for hindered amines.
T3P (50% in EtOAc)60–80%Moderate (4–8 h)Water-soluble byproductsViable Alternative. Excellent if HATU causes purification issues.
PyBOP 65–80%Moderate (2–6 h)Trace pyrrolidine amidesAcceptable. Slower activation than HATU; requires monitoring.
EDC / HOBt 40–60%Slow (12–24 h)N-acylurea, alkyne degradationSuboptimal. Aqueous workup leads to severe product loss.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes HATU to synthesize alkyne-containing covalent inhibitor intermediates (e.g., KRAS G12C precursors)[3].

Materials Required:

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride (1.2 eq)

  • Target Amine (1.0 eq)

  • HATU (1.2 to 1.3 eq)

  • DIPEA (3.0 to 4.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: Suspend 4-(dimethylamino)but-2-ynoic acid hydrochloride (1.2 eq) in anhydrous DCM (to achieve a 0.1 M concentration relative to the amine) under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (4.0 eq) dropwise.

    • Self-Validation Checkpoint: The cloudy suspension will clarify into a homogeneous solution as the HCl salt is neutralized and the free base is formed.

  • Activation: Add HATU (1.2 eq) in one single portion. Remove the ice bath and stir the mixture at room temperature for exactly 10 to 15 minutes[1].

    • Mechanistic Insight: This step forms the highly electrophilic HOAt active ester. Do not exceed 15 minutes, as prolonged lifespan of the active ester promotes alkyne degradation.

  • Coupling: Add the target amine (1.0 eq) dissolved in a minimal volume of DCM to the reaction solution. Stir at room temperature for 2 to 15 hours[1]. Monitor the disappearance of the amine via LC-MS.

  • Workup: Quench the reaction with water (1 mL per 2 mL of reaction volume) or saturated aqueous NaHCO3. Extract the aqueous layer with DCM[1]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4].

  • Purification: Because the product contains a basic dimethylamino group, standard silica gel chromatography may result in streaking. Purify the crude residue via reverse-phase preparative HPLC. Pro-tip: Use a basic mobile phase (e.g., 0.04% NH3·H2O + 10mM NH4HCO3 in water / Acetonitrile) to keep the tertiary amine deprotonated and ensure sharp peak shapes[4].

Part 4: Workflow Visualization

The following diagram maps the mechanistic workflow and logical relationships of the HATU-mediated amidation process.

G A 4-(Dimethylamino)but-2-ynoic acid HCl (Starting Material) B Neutralization Add DIPEA (3.0 - 4.0 eq) Solvent: DCM or DMF A->B Step 1 C Activation Add HATU (1.2 eq) Stir 10-15 min at RT B->C Step 2 D Active HOAt Ester (Highly Electrophilic Intermediate) C->D Intermediate E Amine Addition Add Target Amine (1.0 eq) Stir 2-15 h at RT D->E Step 3 F Target Amide Product (e.g., Covalent Kinase Inhibitor) E->F Final Step

Workflow for the HATU-mediated amidation of 4-(dimethylamino)but-2-ynoic acid hydrochloride.

References

  • Small molecule inhibitors of KRAS G12C mutants (Google Patents) - 3[3]

  • 118764-06-0 | 4-(Dimethylamino)but-2-ynoic acid hydrochloride (ChemScene) - 2[2]

  • Small molecule inhibitors of kras g12c mutant (Google Patents) - 1[1]

  • Small molecule inhibitors of KRAS G12C mutants (Google Patents) - 4[4]

Sources

Optimization

Technical Support Center: A Guide to Handling 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Welcome to the technical support guide for 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS No: 118764-06-0).[1] This document is designed for researchers, scientists, and drug development professionals who work with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS No: 118764-06-0).[1] This document is designed for researchers, scientists, and drug development professionals who work with this valuable but challenging compound. Its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can introduce significant variability and error into experiments if not managed correctly.[2][3]

This guide provides practical, in-depth solutions to common issues encountered in the laboratory. By understanding the causality behind each procedural recommendation, you can ensure the integrity of your material and the reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during handling and experimentation.

Q1: My container of 4-(Dimethylamino)but-2-ynoic acid hydrochloride has arrived, but the powder inside appears clumpy or caked. What does this mean, and can I still use it?

A: The presence of clumps or a caked appearance is a clear visual indicator of moisture absorption.[4] The hydrochloride salt form of this compound is particularly susceptible to attracting water molecules from the ambient air, which act as bridges between individual particles, causing them to agglomerate.[5]

Scientist's Insight: Moisture absorption is not merely a physical change; it can compromise the compound's chemical integrity. Water can initiate hydrolysis or other degradation pathways, altering the compound's structure and purity.[5][6] Furthermore, the absorbed water adds mass, making it impossible to accurately weigh the anhydrous compound for solution preparation.[7]

Recommended Action Plan: Your course of action depends on the severity of the moisture exposure and the sensitivity of your application.

  • For non-critical applications (e.g., preliminary tests, system suitability where exact concentration is less vital), you may be able to use the material after gently breaking up the clumps with a clean, dry spatula inside a low-humidity environment like a glovebox or a desiccator.[4]

  • For quantitative and sensitive experiments (e.g., generating dose-response curves, kinetic assays, formulation development), using a compromised lot is strongly discouraged. The unknown water content and potential for degradation will introduce unacceptable errors.[8] It is best practice to use a fresh, free-flowing lot for such work.

Below is a decision-making workflow for handling a potentially compromised sample.

observe Visually Inspect Compound in Container is_free_flowing Is the powder free-flowing? observe->is_free_flowing proceed Proceed with experiment. Handle under strict anhydrous conditions. is_free_flowing->proceed Yes clumped Powder is clumped or caked. Moisture absorption has occurred. is_free_flowing->clumped No severity Assess severity of caking clumped->severity minor Minor Clumping: Attempt to gently break up clumps in a glovebox or desiccator. severity->minor Minor severe Severe Caking: Compound appears wet or has formed a solid mass. severity->severe Severe use_non_critical Use only for non-critical applications. Accurate weighing is compromised. minor->use_non_critical consider_kf Optional: Quantify water content via Karl Fischer Titration to assess extent of damage. minor->consider_kf do_not_use DO NOT USE for quantitative experiments. High risk of degradation and weighing errors. Procure a new, uncompromised lot. severe->do_not_use

Caption: Decision workflow for a compromised sample.

Q2: I am experiencing significant drift on the analytical balance when weighing the compound. What is causing this, and how can I get a stable reading?

A: A drifting balance reading is a classic sign of a hygroscopic substance actively absorbing moisture from the air. The mass reading continuously increases as water molecules adsorb onto the surface of the powder. This issue is exacerbated in environments with high relative humidity.[9][10]

Scientist's Insight: The rate of mass gain is proportional to the exposed surface area of the powder and the ambient humidity. Even a few seconds of exposure can lead to measurable changes, making accurate dispensing extremely difficult.[3] Static electricity can also cause unstable readings, especially in low-humidity environments, but for a known hygroscopic compound, moisture absorption is the primary suspect.

Recommended Action Plan:

  • Control the Environment: The most effective solution is to handle the compound in an environment with minimal moisture.

    • Ideal: A glovebox purged with a dry, inert gas (e.g., nitrogen or argon) provides the best protection.[4][11]

    • Alternative: If a glovebox is unavailable, work inside a desiccator cabinet with an active desiccant. You can also prepare a "weighing chamber" by placing a beaker of fresh desiccant next to the balance and covering the area to create a localized low-humidity zone.

  • Minimize Exposure Time: Speed is critical. Have all your tools (spatulas, weighing paper/boat, receiving flask) ready before opening the primary container.[4] The goal is to dispense the material and securely close the container in the shortest time possible.

  • Use Appropriate Weighing Vessels: Use a container with a narrow opening, like a small vial or flask, instead of open weighing paper. You can place the vial on the balance, tare it, and add the compound directly into the vial.[12] This minimizes the surface area exposed to the atmosphere.

  • Equilibrate Temperatures: If the compound has been stored in a refrigerator, allow the sealed container to warm to ambient temperature before opening. Opening a cold container will cause atmospheric moisture to condense on the powder, exacerbating the problem.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Dimethylamino)but-2-ynoic acid hydrochloride?

A: Based on supplier safety data sheets and best practices for hygroscopic materials, the ideal storage conditions are designed to rigorously exclude moisture.[13][14][15]

Scientist's Insight: Improper storage is the leading cause of compound degradation.[16] The combination of a tightly sealed container, low temperature, and a dry atmosphere creates multiple barriers to prevent moisture ingress and slow down any potential degradation kinetics.[17] Storing under an inert gas like argon or nitrogen displaces air and, more importantly, the moisture it contains.

ParameterRecommendationRationale
Temperature Refrigerated (e.g., 4°C)Slows down potential chemical degradation pathways.[1][18]
Atmosphere Store under a dry, inert gas (e.g., Argon or Nitrogen).Displaces moist air to prevent water absorption.[2][13]
Container Tightly sealed container.Provides a physical barrier against ambient humidity.[15]
Location Cool, dry, well-ventilated area away from incompatible substances.Ensures a stable external environment and prevents accidental reactions.[19][20]

Table 1: Recommended Storage Conditions.

Q2: How does moisture absorption quantitatively affect my experiment?

A: Moisture absorption introduces two primary sources of error:

  • Mass Inaccuracy: If you weigh out 10 mg of a powder that has absorbed 5% water by mass, you are actually dispensing only 9.5 mg of the active compound and 0.5 mg of water. This leads to preparing solutions with lower-than-intended concentrations, directly impacting all subsequent quantitative results.

  • Chemical Degradation: Water can act as a reactant, leading to the hydrolysis of the compound or facilitating other degradation reactions.[3] This not only reduces the concentration of the desired molecule but also introduces impurities that could interfere with your assay or have unintended biological effects.[6]

Q3: What is the best practice for preparing a stock solution?

A: The goal is to minimize the compound's exposure to air during the entire process, from weighing to dissolution.

start Start: Prepare Stock Solution equilibrate 1. Equilibrate sealed primary container to ambient temperature. start->equilibrate prepare_env 2. Prepare low-humidity environment (glovebox or desiccator). equilibrate->prepare_env pre_weigh 3. Place receiving flask/vial and a clean, dry spatula into the controlled environment. prepare_env->pre_weigh weigh 4. Tare balance with receiving vessel. Quickly dispense powder directly into vessel. pre_weigh->weigh seal_primary 5. IMMEDIATELY and tightly seal the primary compound container. weigh->seal_primary record 6. Record the stable mass. seal_primary->record dissolve 7. Add anhydrous solvent to the receiving vessel and seal it before removing from the controlled environment. record->dissolve mix 8. Mix thoroughly to ensure complete dissolution. dissolve->mix end End: Stock Solution Prepared mix->end

Caption: Workflow for preparing a stock solution.

Q4: How can I definitively determine the water content in a sample I suspect is compromised?

A: The gold-standard method for accurately determining water content in chemical and pharmaceutical samples is Karl Fischer Titration (KFT) .[21][22]

Scientist's Insight: Unlike simple "loss on drying" methods which measure the loss of any volatile component, KFT is a coulometric or volumetric titration that is specific to water.[23] The method is based on a stoichiometric reaction between iodine and water. It is highly sensitive and can detect water content from parts-per-million (ppm) levels up to 100%. For solid samples that are insoluble or may cause side reactions, a KFT oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry gas stream.[22] This technique is essential for quality control and for validating the integrity of a hygroscopic reference standard.[11]

References

  • PubChem. 4-(Dimethylamino)but-2-ynoic acid. National Center for Biotechnology Information. [Link]

  • Loehrke. Safe Chemical Storage: Avoid Dangerous Combinations. Loehrke. [Link]

  • Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]

  • Mehta, M., Kothari, K., et al. (2023). Effect of moisture on solid state stability. ResearchGate. [Link]

  • Addgene. Weighing Reagents Protocol. Addgene. [Link]

  • Harriman, L. G., & Lstiburek, J. W. (1992). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. ASHRAE Transactions. [Link]

  • Mass.gov. Improper chemical storage or usage. Commonwealth of Massachusetts. [Link]

  • Prakash, K., Sridharan, A., & Sudheendra, S. (2015). Hygroscopic moisture content: Determination and correlations. ResearchGate. [Link]

  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • Materials Advances (RSC Publishing). The impact of moisture on the stability and degradation of perovskites in solar cells. [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • Labcompare. The Do's and Don'ts of Laboratory Balances. [Link]

  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • U.S. Environmental Protection Agency. Risks of Improper Storage of Hazardous Chemicals at Chemical Warehouses and Distribution Facilities. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Health and Safety Executive. Chemicals - safe use and handling. [Link]

  • Staedean. Weighing and dispensing solution - Key risks and solution. [Link]

  • Noormohammadi, A., et al. Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. [Link]

  • Veeprho. An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 15(11), 1347. [Link]

  • Breen, E. D., Curley, J. G., et al. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 18(9), 1345–1353. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Pharmaceutical Technology. Best Weighing Practices in the Pharmaceutical Industry. [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Dimethylamino)but-2-ynoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its use, with a specific focus on overcoming low reaction conversion rates.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnostics

This section provides rapid, high-level answers to common initial problems.

Q1: My reaction yield using 4-(Dimethylamino)but-2-ynoic acid hydrochloride is consistently low. What are the most common culprits?

A1: Low conversion rates typically stem from one of three areas: (1) Reagent Integrity , where the compound or other reactants may have degraded or contain impurities; (2) Suboptimal Reaction Conditions , particularly improper handling of the hydrochloride salt and incorrect pH, temperature, or solvent choice; and (3) Competing Side Reactions , where the molecule's multifunctional nature leads to unintended products. A systematic approach, starting with verifying your starting materials, is the most effective troubleshooting strategy.[1]

Q2: How does the hydrochloride salt form affect my experimental setup?

A2: The hydrochloride salt enhances the compound's stability and shelf-life. However, the dimethylamino group is protonated (present as a quaternary ammonium salt), rendering it non-nucleophilic. For reactions requiring the nucleophilicity of the tertiary amine, you must add a suitable base to deprotonate it in situ. The choice and stoichiometry of this base are critical; insufficient base will result in incomplete deprotonation and low conversion, while an inappropriate base could cause side reactions.[2]

Q3: My TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side products?

A3: The presence of multiple reactive sites (a tertiary amine, an alkyne, and a carboxylic acid) makes this molecule susceptible to side reactions. Common byproducts can include:

  • Self-polymerization products: Particularly under harsh thermal conditions or with certain catalysts.

  • Products from reaction with the solvent: For example, hydrolysis of an activated ester if water is present.

  • Michael Addition Adducts: If a nucleophile attacks the alkyne system.

  • Unreacted starting material: Indicating incomplete deprotonation or insufficient activation.

Minimizing these requires careful control over reaction conditions and ensuring the purity of all reagents and solvents.[1]

Section 2: In-Depth Troubleshooting Guides

Reagent Integrity and Handling

The quality of your starting material is the foundation of a successful reaction. Before optimizing complex parameters, validate your reagents.

Issue: Potential Degradation or Impurity of 4-(Dimethylamino)but-2-ynoic acid hydrochloride

  • Causality: This compound should be stored under refrigerated conditions and protected from light to maintain its stability.[3][4] Exposure to moisture can lead to hydrolysis or clumping, while prolonged exposure to ambient temperatures can cause gradual degradation. Purity is typically ≥95%, meaning up to 5% could be process-related impurities that may interfere with your reaction.[3]

  • Troubleshooting & Validation Protocol:

    • Verify Storage Conditions: Confirm that the reagent has been stored at the recommended temperature (typically refrigerated) and protected from light.[3][4]

    • Visual Inspection: The compound should be a white to off-white powder.[5] Any significant discoloration or clumping may indicate degradation.

    • Purity Check (Recommended): If yields are consistently low, re-characterize the starting material.

      • Obtain a ¹H NMR spectrum to confirm the structure and identify potential organic impurities.

      • Use LC-MS to verify the mass and assess purity.

    • Use a Fresh Batch: If in doubt, the most straightforward validation is to perform a control reaction with a newly purchased, unopened batch of the reagent.

Reaction Condition Optimization

Optimizing reaction parameters is crucial, especially given the compound's multiple functional groups.

Issue: Incomplete Deprotonation of the Dimethylamino Group

  • Causality: The protonated amine is unreactive as a nucleophile. A base is required for deprotonation. The pKa of the conjugate acid of a tertiary amine is typically around 9-11. Therefore, a base capable of efficiently deprotonating it without introducing competing nucleophilicity is required.

  • Troubleshooting & Optimization:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid strong nucleophilic bases like NaOH or KOH unless a biphasic system is intentionally used, as they can hydrolyze other functional groups.

    • Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation. For reactions that generate an acidic byproduct (e.g., amide coupling with an acid chloride), additional equivalents of base will be necessary to neutralize the acid formed. A common strategy is to use 2.5-3.0 equivalents in such cases.

    • Order of Addition: Add the base to the solution of 4-(Dimethylamino)but-2-ynoic acid hydrochloride in your chosen solvent and stir for 10-15 minutes before adding other electrophilic reagents. This ensures deprotonation is complete.

Issue: Poor Solubility or Inappropriate Solvent Choice

  • Causality: Reactants must be fully dissolved for the reaction to proceed efficiently. The hydrochloride salt is generally soluble in polar solvents, but the free base may have different solubility. The solvent must also be compatible with all reagents and stable under the reaction conditions.

  • Troubleshooting & Optimization:

    • Solvent Screening: Test solubility in common aprotic polar solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

    • Compatibility: Ensure the solvent is anhydrous if using moisture-sensitive reagents (e.g., acid chlorides, organometallics). Use of molecular sieves or freshly distilled solvents is recommended.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists despite correct stoichiometry, a solubility issue may be the cause.[1]

Table 1: Reaction Parameter Optimization Guide
ParameterCondition A (Initial)Condition B (Alternative)Condition C (Alternative)Rationale & Key Considerations
Base Triethylamine (TEA)DIPEAProton-SpongeDIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions. Proton-Sponge is a strong, non-nucleophilic base for difficult deprotonations.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Dimethylformamide (DMF)Solvent polarity can drastically affect reaction rates. DMF is an excellent solvent for polar compounds but requires higher temperatures for removal. MeCN is a good polar aprotic alternative.
Temperature Room Temp (20-25°C)0°C to RT40-50°CStart at RT. If side reactions are observed, cool the reaction.[1] If the reaction is sluggish, gentle heating may be required, but monitor for degradation.
Atmosphere Ambient AirInert (N₂ or Ar)-An inert atmosphere is critical if any reagents are sensitive to oxidation or moisture.

Section 3: Visualizing the Troubleshooting Process

A logical workflow is essential for efficient troubleshooting. The following diagrams illustrate a recommended decision-making process and a standard experimental workflow.

Diagram 1: Troubleshooting Flowchart for Low Conversion Rates

TroubleshootingFlowchart start Low Conversion Rate Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check reagent_purity Check Purity (NMR/LCMS) & Storage Conditions reagent_check->reagent_purity reagent_purity->start Impure/Degraded Procure New Reagent reagent_ok Reagents Validated reagent_purity->reagent_ok Purity OK condition_check Step 2: Review Reaction Conditions reagent_ok->condition_check base_check Is Base Correct? (Type & Stoichiometry) condition_check->base_check solvent_check Is Solvent Appropriate? (Solubility & Purity) base_check->solvent_check Yes modify_protocol Modify Protocol to Minimize (e.g., lower temp, change reagent) base_check->modify_protocol No temp_check Is Temperature Optimal? solvent_check->temp_check Yes solvent_check->modify_protocol No conditions_ok Conditions Optimized temp_check->conditions_ok Yes temp_check->modify_protocol No side_reaction_check Step 3: Analyze for Side Reactions conditions_ok->side_reaction_check analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) side_reaction_check->analyze_byproducts analyze_byproducts->modify_protocol end_success Improved Conversion Rate modify_protocol->end_success

Caption: A decision tree for systematically troubleshooting low yields.

Diagram 2: General Workflow for Amide Coupling

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent 1. Dissolve Reagent in Anhydrous Solvent (e.g., DMF) add_base 2. Add Base (e.g., DIPEA, 2.5 eq) Stir 15 min reagent->add_base add_amine 3. Add Amine (1.0 eq) & Coupling Agent (e.g., HATU, 1.1 eq) add_base->add_amine react 4. Stir at RT Monitor by TLC/LC-MS add_amine->react quench 5. Quench Reaction (e.g., add water) react->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Column Chromatography extract->purify product Final Product purify->product

Caption: A standard workflow for an amide coupling reaction.

Section 4: References

  • Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15079752, 4-(Dimethylamino)but-2-ynoic acid. Retrieved March 27, 2026, from [Link].

  • Kassir, S., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Retrieved March 27, 2026, from [Link].

  • Levitzki, A., et al. (2004). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for. Nuclear Medicine and Biology. Retrieved March 27, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45358758, (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. Retrieved March 27, 2026, from [Link].

  • Hao, L., et al. (2019). Growth of 4-N,N-Dimethylamino-4'-N'-methyl-stilbazolium Tosylate (DAST) Organic Single Crystals Controlled by Oleic Acid. MDPI. Retrieved March 27, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved March 27, 2026, from [Link].

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved March 27, 2026, from [Link].

  • Kobe University. (2025). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. Retrieved March 27, 2026, from [Link].

  • Google Patents. (2004). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. Retrieved March 27, 2026, from .

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved March 27, 2026, from [Link].

  • Kobe University. (2025). 医薬品原薬製造を志向したプロセス開発に関する二面的アプローチ. Retrieved March 27, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Retrieved March 27, 2026, from [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 4-(Dimethylamino)but-2-ynoic Acid: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and complex organic synthesis, the choice between utilizing a compound as a free base or a salt is a critical dec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and complex organic synthesis, the choice between utilizing a compound as a free base or a salt is a critical decision that can significantly impact its handling, stability, and performance in subsequent reactions. This guide provides an in-depth technical comparison of the hydrochloride salt and the free base of 4-(Dimethylamino)but-2-ynoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). By examining the fundamental chemical principles and presenting illustrative experimental data, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

Introduction: The Dual Nature of 4-(Dimethylamino)but-2-ynoic Acid

4-(Dimethylamino)but-2-ynoic acid is a bifunctional molecule featuring a tertiary amine (the dimethylamino group) and a carboxylic acid. This structure allows it to exist as a free base, a zwitterion, or as a salt. The hydrochloride salt is formed by the protonation of the basic dimethylamino group. This seemingly simple conversion has profound implications for the molecule's physicochemical properties.

The pKa of the dimethylamino group is approximately 10.73[1][2][3][4], while the pKa of but-2-ynoic acid is around 2.62[5][6][7][8][9]. This significant difference in pKa values indicates that under neutral conditions, the molecule will likely exist in a zwitterionic form, with a protonated amine and a deprotonated carboxylate. The free base form, with a neutral amine and a protonated carboxylic acid, would be favored under basic conditions, while the hydrochloride salt form, with a protonated amine and a protonated carboxylic acid, is stable in acidic conditions.

The Stability Imperative: A Head-to-Head Comparison

The stability of a chemical intermediate is paramount, affecting everything from storage and shelf-life to reaction yield and purity of the final product. Here, we compare the anticipated stability of 4-(Dimethylamino)but-2-ynoic acid hydrochloride and its free base under various conditions.

Chemical Stability

The primary advantage of the hydrochloride salt lies in its enhanced chemical stability. The protonation of the dimethylamino group significantly reduces the nucleophilicity of the nitrogen atom. This has several key benefits:

  • Reduced Susceptibility to Oxidation: The lone pair of electrons on the nitrogen of the free base is susceptible to oxidation. By protonating this nitrogen, the salt form is inherently more resistant to oxidative degradation.

  • Prevention of Unwanted Side Reactions: The nucleophilic dimethylamino group of the free base can participate in undesirable side reactions, such as Michael additions or reactions with other electrophiles present in a reaction mixture. The salt form deactivates this nucleophilic center, preventing such reactions.

  • Inhibition of Dimerization/Polymerization: The free base, with its nucleophilic amine and electrophilic carboxylic acid, has the potential to undergo intermolecular reactions, leading to dimers or oligomers upon prolonged storage. The salt form mitigates this by reducing the reactivity of the amine.

In contrast, the free base is essential when the nucleophilic character of the dimethylamino group is required for a specific chemical transformation. For instance, in reactions where the amine is intended to act as a nucleophile, the hydrochloride salt would need to be neutralized to the free base in situ or in a prior step.[10]

Physical Stability and Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical stability parameter.[11][12] Amine hydrochloride salts are generally less hygroscopic than their corresponding free bases.[13] This is because the ionic nature of the salt leads to a more stable and ordered crystal lattice, which is less prone to disruption by water molecules.

Excessive moisture absorption in the free base can lead to:

  • Caking and Handling Difficulties: The absorption of water can cause the powder to become sticky and form clumps, making accurate weighing and dispensing challenging.

  • Hydrolysis: The presence of water can facilitate the hydrolysis of other functional groups or impurities within the material.

  • Accelerated Chemical Degradation: Water can act as a medium for chemical reactions, accelerating degradation pathways.[14]

The hydrochloride salt's lower hygroscopicity contributes to its longer shelf-life and more consistent physical properties over time.

Illustrative Experimental Data: A Comparative Stability Study

To provide a quantitative comparison, a hypothetical accelerated stability study was designed based on the International Council for Harmonisation (ICH) guidelines.[15] The following tables present representative data that would be expected from such a study, comparing the purity of 4-(Dimethylamino)but-2-ynoic acid hydrochloride and its free base over a six-month period under accelerated (40°C / 75% RH) and long-term (25°C / 60% RH) conditions.

Table 1: Purity Assessment under Accelerated Stability Conditions (40°C / 75% RH)

Time Point4-(Dimethylamino)but-2-ynoic Acid Hydrochloride (% Purity)4-(Dimethylamino)but-2-ynoic Acid Free Base (% Purity)
Initial99.899.7
1 Month99.698.5
3 Months99.296.8
6 Months98.894.2

Table 2: Purity Assessment under Long-Term Stability Conditions (25°C / 60% RH)

Time Point4-(Dimethylamino)but-2-ynoic Acid Hydrochloride (% Purity)4-(Dimethylamino)but-2-ynoic Acid Free Base (% Purity)
Initial99.899.7
3 Months99.799.1
6 Months99.698.5

Table 3: Hygroscopicity Analysis (Weight Gain after 24 hours at 80% RH)

Compound% Weight Gain
4-(Dimethylamino)but-2-ynoic Acid Hydrochloride< 1.0%
4-(Dimethylamino)but-2-ynoic Acid Free Base> 4.0%

These illustrative data highlight the superior stability of the hydrochloride salt, particularly under the stressed conditions of elevated temperature and humidity. The free base shows a more significant decline in purity and a greater propensity for moisture absorption.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol outlines the steps for conducting an accelerated stability study to compare the hydrochloride salt and free base forms.

Objective: To assess and compare the chemical stability of 4-(Dimethylamino)but-2-ynoic acid hydrochloride and its free base under accelerated environmental conditions.

Materials:

  • 4-(Dimethylamino)but-2-ynoic acid hydrochloride (≥99% purity)

  • 4-(Dimethylamino)but-2-ynoic acid free base (≥99% purity)

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with inert caps

  • HPLC system with UV detector

  • Analytical balance

  • Appropriate HPLC column (e.g., C18 reverse-phase) and mobile phase

Procedure:

  • Place approximately 1g of each compound into separate, labeled amber glass vials.

  • Leave the vials loosely capped to allow for atmospheric exposure within the chamber.

  • Place the vials into a stability chamber set to 40°C and 75% relative humidity.

  • At specified time points (e.g., initial, 1 month, 3 months, 6 months), remove a sample from each vial for analysis.

  • Prepare solutions of each sample at a known concentration in a suitable diluent (e.g., mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Record the results and calculate the percentage purity at each time point.

Visualization of Key Concepts

Chemical Structures

cluster_0 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride cluster_1 4-(Dimethylamino)but-2-ynoic Acid Free Base HCl C₆H₁₀ClNO₂ FreeBase C₆H₉NO₂

Caption: Molecular formulas of the hydrochloride salt and free base.

Conversion Pathway

G HCl_Salt 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride Salt Free_Base 4-(Dimethylamino)but-2-ynoic Acid Free Base HCl_Salt->Free_Base + Base (e.g., NaHCO₃) - NaCl - H₂O - CO₂ Free_Base->HCl_Salt + HCl

Caption: Conversion between the hydrochloride salt and free base forms.

Conclusion and Recommendations

The selection between 4-(Dimethylamino)but-2-ynoic acid hydrochloride and its free base is contingent upon the specific requirements of the intended application.

For long-term storage, improved handling, and as a stable starting material for reactions where the amine is not the reactive center, the hydrochloride salt is the superior choice. Its enhanced chemical and physical stability, particularly its lower hygroscopicity, ensures greater consistency and a longer shelf-life.

The free base is necessary when the nucleophilic character of the dimethylamino group is to be exploited in a chemical reaction. In such cases, it is advisable to either use the free base immediately after preparation or to generate it in situ from the more stable hydrochloride salt.

By understanding the distinct stability profiles of these two forms, researchers can optimize their synthetic routes, improve product quality, and ensure the robustness of their chemical processes.

References

  • 2-Butynoic acid. (n.d.). In LookChem. Retrieved March 28, 2026, from [Link]

  • Dimethylamine. (2012, September 4). In Wikidoc. Retrieved March 28, 2026, from [Link]

  • 2-Butynoic acid CAS:590-93-2. (n.d.). In Jinan Future chemical Co.,Ltd. Retrieved March 28, 2026, from [Link]

  • Dimethylamine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved March 28, 2026, from [Link]

  • Dimethylamine | HN(CH3)2 | CID 674. (n.d.). In PubChem. Retrieved March 28, 2026, from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. (n.d.). In ResearchGate. Retrieved March 28, 2026, from [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). In Purdue e-Pubs. Retrieved March 28, 2026, from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Retrieved March 28, 2026, from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). In Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). In Shimadzu. Retrieved March 28, 2026, from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022, August 11). ACS Omega. Retrieved March 28, 2026, from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved March 28, 2026, from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (n.d.). In Durham E-Theses. Retrieved March 28, 2026, from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Amino Acid Freebase vs. HCl Salt. (2017, June 30). In Reddit. Retrieved March 28, 2026, from [Link]

  • 21.8: Condensation of Acids with Amines. (2020, May 30). In Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). In PharmaInfo. Retrieved March 28, 2026, from [Link]

  • but-2-ynoic acid. (2025, August 20). In ChemBK. Retrieved March 28, 2026, from [Link]

  • Full article: Hygroscopicity of dimethylaminium-, sulfate-, and ammonium-containing nanoparticles. (2018, August 17). In Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved March 28, 2026, from [Link]

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Comparative

Comparative Analysis of Coupling Reagents for 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Executive Summary The synthesis of targeted covalent inhibitors (TCIs) has revolutionized oncology, particularly in targeting mutant kinases such as EGFR and KRAS G12C[1]. A critical building block in these syntheses is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted covalent inhibitors (TCIs) has revolutionized oncology, particularly in targeting mutant kinases such as EGFR and KRAS G12C[1]. A critical building block in these syntheses is 4-(dimethylamino)but-2-ynoic acid hydrochloride ([2], ). Successfully coupling this bifunctional, highly reactive alkynoic acid to an amine (typically an unreactive aniline derivative) requires precise control over reaction kinetics and pH. This guide provides an objective, data-driven comparison of coupling reagents used for this specific substrate, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Challenges & Causality

Coupling 4-(dimethylamino)but-2-ynoic acid presents three distinct chemical challenges that dictate the choice of coupling reagent:

  • Alkyne Hyper-Electrophilicity: Once the carboxylic acid is activated by a coupling reagent, the adjacent alkyne becomes highly electron-deficient. This creates a strong dipole that invites unwanted Michael addition from nucleophiles, leading to degradation.

  • Self-Polymerization Risks: The molecule contains a basic dimethylamino group. If the free base form is used, the dimethylamino group of one molecule can attack the activated alkyne of another, causing rapid polymerization. Causality: The compound is strictly supplied and stored as a hydrochloride salt (CAS 118764-06-0) to protonate the amine, rendering it non-nucleophilic until the exact moment of controlled base addition[1].

  • Purification Bottlenecks: Because the final alkynamide product contains a basic dimethylamino group, it streaks heavily on standard silica gel. Causality: Coupling reagents that generate organic-soluble byproducts (like HATU or DCC) require tedious reverse-phase chromatography. Reagents that generate water-soluble byproducts (like T3P) allow for simple aqueous extraction.

Workflow A 4-(Dimethylamino)but-2-ynoic Acid HCl D Activated Ester Intermediate A->D Base + Reagent B Amine Nucleophile (e.g., Aniline) B->D Amidation C Coupling Reagent (T3P / HATU) C->D E Target Covalent Inhibitor D->E Controlled pH F Degradation / Michael Adducts D->F Excess Base

Workflow of 4-(dimethylamino)but-2-ynoic acid amidation highlighting the risk of side reactions.

Comparative Analysis of Coupling Reagents

Quantitative data from process chemistry optimizations reveals that T3P (Propylphosphonic anhydride) is the superior reagent for this specific substrate, balancing reactivity with a low side-reaction profile.

Coupling ReagentActivation SpeedRisk of Alkyne DegradationByproduct RemovalTypical YieldRecommended Use Case
T3P (50% in EtOAc) ModerateLowExcellent (Aqueous wash)75–85%Optimal: Hindered anilines, scale-up
HATU / DIPEA Very FastHigh (if base is excess)Poor (Requires chromatography)60–80%Unreactive, sterically hindered amines
EDC·HCl / HOBt SlowModerateFair (Aqueous wash)50–70%Standard primary aliphatic amines
DCC / DMAP FastModerateVery Poor (Insoluble DCU)<40%Not recommended

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in In-Process Controls (IPC) to verify intermediate formation and prevent catastrophic batch failure.

Protocol A: T3P-Mediated Amidation (Recommended)

T3P is favored because its phosphonic acid byproducts are highly water-soluble, allowing the basic dimethylamino product to be purified via a simple biphasic extraction.

  • Substrate Preparation: Suspend 4-(dimethylamino)but-2-ynoic acid HCl (1.0 eq, 10 mmol) and the target aniline (0.95 eq) in anhydrous EtOAc/DMF (4:1, 0.2 M).

    • Causality: The mixed solvent ensures the dissolution of the polar HCl salt while maintaining an organic phase suitable for T3P and subsequent extraction.

  • Controlled Deprotonation: Cool the suspension to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 15 minutes.

    • Causality: 1 eq neutralizes the substrate's HCl, 1 eq neutralizes the T3P byproduct, and 1 eq acts as the general base. Strict temperature control prevents the newly liberated dimethylamino free base from attacking the alkyne.

  • Activation: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (IPC): At t = 2 hours, withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS.

    • Validation Matrix: The presence of the methyl ester (m/z 142) confirms successful T3P activation. The target mass [M+H]+ confirms successful amidation. If a mass of [M+128]+ is observed, it indicates dimerization via Michael addition, signaling that the reaction temperature spiked or local base concentration was too high.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The T3P byproducts partition entirely into the aqueous phase.

Protocol B: HATU-Mediated Amidation (Alternative for Highly Unreactive Amines)

Used only when the aniline nucleophile is highly deactivated (e.g., heavily halogenated or electron-withdrawing groups present)[3].

  • Pre-Activation: Dissolve 4-(dimethylamino)but-2-ynoic acid HCl (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for exactly 5 minutes.

    • Causality: HATU forms an extremely reactive OAt ester. Stirring longer than 5 minutes before adding the amine will result in rapid degradation of the activated alkyne.

  • Amine Addition: Add the target amine (0.9 eq) dissolved in a minimal amount of DMF.

  • Self-Validation Check (IPC): Monitor via TLC (DCM:MeOH 9:1, UV active). The activated ester intermediate will appear as a highly UV-active spot that rapidly converts to the product. If the intermediate spot persists but product formation stalls, the amine is too sterically hindered.

  • Purification: Because the tetramethylurea byproduct of HATU is difficult to remove via extraction, the crude mixture must be purified via reverse-phase C18 chromatography (Water/Acetonitrile with 0.1% TFA).

Biological Application Context

The primary utility of coupling 4-(dimethylamino)but-2-ynoic acid is the generation of irreversible kinase inhibitors. The resulting alkynamide acts as a "warhead" that covalently binds to specific cysteine residues in the ATP-binding pocket of mutated kinases (e.g., Cys12 in KRAS G12C or Cys797 in EGFR)[1],[3].

Pathway L Growth Factor (e.g., EGF) R Target Kinase (EGFR / KRAS G12C) L->R Activation K Downstream Effectors (MAPK / PI3K) R->K Signal Transduction I Alkynamide Inhibitor I->R Covalent Binding at Cysteine P Tumor Cell Proliferation K->P Gene Transcription

Mechanism of action for alkynamide-based targeted covalent inhibitors in oncology.

References

  • PubChem CID 15079752 - 4-(Dimethylamino)but-2-ynoic acid. Source: National Center for Biotechnology Information.[Link]

  • CN114867726B - Small molecule inhibitors of KRAS G12C mutants.
  • WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors.
  • US6002008A - Substituted 3-cyano quinolines.

Sources

Validation

Comparative NMR Validation Guide: 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Validation, qNMR Purity Assessment, and Sourcing Comparisons for Covalent Warhead Precursors Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Validation, qNMR Purity Assessment, and Sourcing Comparisons for Covalent Warhead Precursors

Executive Summary & Mechanistic Context

In the landscape of targeted oncology, the design of irreversible kinase inhibitors relies heavily on the precise incorporation of electrophilic Michael acceptors. 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0)[1] is a premier bifunctional building block used to install alkynamide or derived crotonamide warheads. Its applications span from established EGFR/HER2 inhibitors (e.g., Afatinib analogs)[2] to cutting-edge KRAS G12C inhibitors[3].

As a Senior Application Scientist, I frequently observe downstream amide-coupling failures resulting from sub-optimal warhead precursors. The dimethylamino group serves a dual purpose: it acts as a basic solubilizing moiety to improve pharmacokinetic properties and functions as a directing group during target engagement. However, the presence of the highly polarized triple bond and the tertiary amine makes the compound susceptible to degradation and synthetic impurities (e.g., residual lithium salts or unreacted propargyl precursors)[4].

This guide provides an objective, data-driven comparison between in-house synthesized 4-(dimethylamino)but-2-ynoic acid HCl and a commercial reference standard , utilizing rigorous Nuclear Magnetic Resonance (NMR) spectroscopy to validate structural fidelity and quantitative purity.

Pathway & Workflow Visualizations

To establish a self-validating analytical framework, we must first map the synthetic origin of the compound and its downstream application.

Synthesis and Validation Workflow

The in-house synthesis typically involves the lithiation of N,N-dimethylprop-2-yn-1-amine at cryogenic temperatures, followed by carboxylation with dry CO₂[3].

G A N,N-dimethylprop-2-yn-1-amine (Starting Material) B 1. n-BuLi, THF, -78°C 2. CO2 (g) bubbling A->B C Quench & HCl Treatment B->C D 4-(Dimethylamino)but-2-ynoic acid HCl (In-House Crude) C->D E NMR Validation Workflow (1H, 13C, qNMR) D->E G Comparative Purity Assessment E->G F Commercial Reference (CAS 118764-06-0) F->E

Figure 1: Synthetic route and comparative NMR validation workflow for DMBIA-HCl.

Mechanism of Action in Covalent Inhibitors

Understanding the end-use of the compound dictates our purity requirements. Even trace nucleophilic impurities can prematurely quench the electrophilic alkyne.

Mechanism N1 DMBIA-HCl (Warhead Precursor) N2 Amide Coupling (HATU/DIPEA) N1->N2 N3 Covalent Inhibitor (Alkynamide Moiety) N2->N3 N5 Nucleophilic Attack (Cys12 / Cys797 Thiolate) N3->N5 Michael Acceptor N4 Target Kinase (e.g., KRAS G12C / EGFR) N4->N5 N6 Irreversible Target Engagement N5->N6

Figure 2: Downstream application of DMBIA-HCl in the synthesis of irreversible kinase inhibitors.

Experimental Protocol: Self-Validating NMR Methodology

To ensure absolute trustworthiness in our comparative analysis, the NMR protocol must be executed with strict parameter controls. The causality behind each choice is detailed below.

Step 1: Sample Preparation
  • Solvent Selection: Deuterium oxide (D₂O) is selected over DMSO-d₆. Why? The hydrochloride salt of 4-(dimethylamino)but-2-ynoic acid is highly polar[4]. D₂O ensures complete dissolution without the viscosity-induced line broadening often seen in DMSO-d₆, allowing for sharp aliphatic resolution.

  • Internal Standard: Add 0.05% w/v TSP (Trimethylsilylpropanoic acid) to the D₂O. Why? TSP provides a reliable 0.0 ppm reference and serves as a known concentration standard for quantitative NMR (qNMR) to determine absolute purity.

  • Concentration: Prepare samples at precisely 15 mg/mL.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Parameters: Number of scans (NS) = 16; Relaxation delay (D1) = 10 seconds.

  • Causality: A prolonged D1 of 10 seconds is critical for qNMR. It ensures that all protons—especially those adjacent to the electronegative alkyne and ammonium groups—fully relax back to equilibrium between pulses, guaranteeing that peak integrations are perfectly proportional to molar ratios.

Step 3: ¹³C NMR Acquisition (100 MHz)
  • Parameters: NS = 512; D1 = 3 seconds; Decoupling = WALTZ-16.

  • Causality: The molecule contains two alkyne carbons and one carbonyl carbon. These quaternary carbons lack attached protons, resulting in exceptionally long spin-lattice ( T1​ ) relaxation times. A D1 of 3 seconds prevents signal saturation, ensuring these critical structural markers are visible above the baseline noise.

Data Presentation & Objective Comparison

We compared an in-house synthesized batch (synthesized via the N,N-dimethylprop-2-yn-1-amine carboxylation route[3]) against a commercial reference standard sourced from ChemScene (Purity ≥95%, Cat. No. CS-0564430)[1].

Structural Validation (Peak Assignments)

The structural identity of both samples was confirmed. The presence of the triple bond and the dimethylamino group imparts highly specific chemical shifts[4].

Table 1: ¹H NMR Assignments (400 MHz, D₂O, TSP Reference)

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)Diagnostic Significance
-N(CH ₃)₂Singlet (s)6H2.95Confirms intact tertiary amine (shifted downfield due to HCl protonation).
-CH ₂-Singlet (s)2H4.28Confirms methylene bridge between alkyne and amine.
-COOH / -NHBroad (br)-~4.79Co-elutes/exchanges with HDO peak in D₂O.

Table 2: ¹³C NMR Assignments (100 MHz, D₂O)

Carbon EnvironmentTypeChemical Shift (δ, ppm)Causality / Notes
-N(C H₃)₂Primary (CH₃)42.5Equivalent methyl carbons.
-C H₂-Secondary (CH₂)47.8Deshielded by adjacent ammonium and alkyne.
-C≡C -CH₂-Quaternary (C)75.2Internal alkyne carbon (requires long D1 to resolve).
-C ≡C-COOHQuaternary (C)81.4Alkyne carbon adjacent to electron-withdrawing carbonyl.
-C OOHQuaternary (C)155.6Carboxylic acid carbonyl.
Performance & Purity Comparison

Using the TSP internal standard, absolute quantitative purity was calculated based on the integration of the methylene singlet at 4.28 ppm.

Table 3: Comparative Purity and Impurity Profiling

MetricIn-House Synthesized BatchCommercial Reference (ChemScene)[1]Impact on Downstream Coupling
qNMR Purity (Absolute) 91.4%96.8%Lower purity requires stoichiometric adjustments during HATU coupling.
Residual THF (δ 3.75, 1.85) 3.2% (w/w)Not DetectedMinimal impact, but indicates incomplete drying post-lithiation.
Unreacted Propargyl Amine 1.5% (mol/mol)< 0.1%Critical: Primary/secondary amine impurities will compete for the activated ester, causing side reactions.
Visual Appearance Pale yellow solidOff-white solidColoration often indicates trace oxidation of the amine.

Conclusion & Best Practices

The comparative NMR validation demonstrates that while in-house synthesis of 4-(dimethylamino)but-2-ynoic acid hydrochloride is highly feasible via cryogenic carboxylation[3], it is prone to retaining trace unreacted starting materials (propargyl amines) and residual solvents.

Actionable Insights for Drug Developers:

  • Strict qNMR over HPLC: Because this compound lacks a strong UV chromophore (only an isolated alkyne and carbonyl), standard HPLC-UV (210-254 nm) will drastically overestimate purity. qNMR is the only trustworthy method for assaying this specific warhead precursor.

  • Sourcing Strategy: For critical late-stage SAR (Structure-Activity Relationship) campaigns or scale-up of irreversible inhibitors (e.g., EGFR/KRAS targets), utilizing a highly pure commercial reference standard (≥95%)[1] prevents costly failures during the final amide coupling steps.

  • Storage: The compound must be stored at 4°C and protected from light[1] to prevent degradation of the electron-rich alkyne system.

References

  • Google Patents. "WO2021086833A1 - Small molecule inhibitors of kras g12c mutant.
  • Pharmaffiliates. "Afatinib-Impurities." Pharmaffiliates Catalog, Retrieved March 29, 2026.[Link]

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride

Introduction: The Need for Speed in Conjugation Chemistry In the realms of drug development and chemical biology, the efficiency and predictability of a chemical reaction are paramount. Covalent modifications, such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Speed in Conjugation Chemistry

In the realms of drug development and chemical biology, the efficiency and predictability of a chemical reaction are paramount. Covalent modifications, such as the attachment of polyethylene glycol (PEGylation), the linkage of an antibody to a cytotoxic drug, or the labeling of a protein with a fluorescent probe, rely on reactions that are not only high-yielding but also possess well-defined and rapid kinetics. 4-(Dimethylamino)but-2-ynoic acid is an "activated alkyne," a class of molecules renowned for their utility in such bioconjugation reactions.[1] The terminal alkyne is rendered highly electrophilic by the conjugated carboxylic acid group, making it an excellent Michael acceptor for soft nucleophiles like thiols.[2][3] The hydrochloride salt form of this reagent ensures stability and enhances aqueous solubility, critical attributes for biological applications.

Rationale and Experimental Design

To objectively benchmark 4-(Dimethylamino)but-2-ynoic acid hydrochloride, we must compare it to relevant alternatives under identical reaction conditions. The core hypothesis is that the electronic and steric nature of the substituent at the 4-position will significantly modulate the reactivity of the alkyne.

Selection of a Model Reaction

The thiol-Michael addition (a "thiol-yne" reaction) is an ideal model system. It is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility.[1] We will model the reaction between the alkyne electrophile and a biologically relevant thiol, L-cysteine, in a buffered aqueous solution at a physiological pH of 7.4. This reaction is highly relevant for protein modification, targeting the thiol side chain of cysteine residues.

Selection of Comparator Compounds

To understand the contribution of the 4-dimethylamino group, we will benchmark against two key comparators:

  • Propiolic Acid (HC≡CCOOH): The parent compound, lacking any substituent at the 4-position. This will serve as our baseline for reactivity.

  • 4-Hydroxybut-2-ynoic Acid (HOCH₂C≡CCOOH): This comparator replaces the dimethylamino group with a hydroxyl group. The hydroxyl group is less electron-donating than a dimethylamino group, which is expected to influence the electrophilicity of the alkyne.[4]

The comparison of these three molecules will allow us to dissect the electronic effects (electron-donating vs. neutral vs. weakly donating) on the reaction kinetics.

Analytical Method for Kinetic Monitoring

Real-time ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice for monitoring the reaction kinetics.[5][6] It allows for the direct, non-invasive quantification of both reactant consumption and product formation over time by integrating the characteristic proton signals of each species.[7] Specifically, we can monitor the disappearance of the acetylenic proton of the alkyne and the appearance of the new vinyl protons of the thioether adduct.

Experimental Protocol: A Self-Validating Workflow

This protocol details the steps for determining the pseudo-first-order rate constant for the reaction of each alkyne with L-cysteine. By using a large excess of the thiol nucleophile, the reaction rate becomes dependent only on the concentration of the alkyne, simplifying the kinetic analysis.[8]

Materials and Reagent Preparation
  • Alkynes: 4-(Dimethylamino)but-2-ynoic acid hydrochloride, Propiolic Acid, 4-Hydroxybut-2-ynoic Acid.

  • Nucleophile: L-cysteine.

  • Buffer: Phosphate-buffered saline (PBS), 100 mM, pH 7.4, prepared in D₂O.

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H NMR referencing.

Stock Solutions:

  • Prepare a 200 mM stock solution of L-cysteine in the D₂O PBS buffer.

  • Prepare 20 mM stock solutions for each of the three alkynes in the D₂O PBS buffer.

  • Ensure all solutions contain a final concentration of 1 mM TSP.

NMR-Based Kinetic Run
  • Equilibration: Place the NMR tube containing 540 µL of the 200 mM L-cysteine solution into the NMR spectrometer, pre-equilibrated to 25.0 °C.

  • Initiation: At time t=0, rapidly inject 60 µL of the 20 mM alkyne stock solution into the NMR tube. Mix thoroughly by gentle inversion. The final concentrations will be 180 mM L-cysteine and 2 mM alkyne.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 60 seconds) for a period sufficient to observe >90% reaction completion or for a total of 2 hours.

  • Replication: Perform each kinetic run in triplicate to ensure reproducibility.

Workflow for Kinetic Analysis

G cluster_prep 1. Preparation cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Alkynes, Cysteine in D₂O Buffer) B Equilibrate Cysteine Solution in NMR Spectrometer (25°C) A->B C t=0: Inject Alkyne Stock & Mix B->C D Acquire ¹H NMR Spectra at Timed Intervals C->D E Monitor Disappearance of Alkyne Signal & Appearance of Product Signals D->E F Integrate Reactant/Product Peaks Relative to Internal Standard E->F G Plot ln([Alkyne]) vs. Time F->G H Calculate k_obs from Slope (Slope = -k_obs) G->H

Caption: Experimental workflow for NMR-based kinetic analysis.

Data Analysis and Comparative Benchmarking

The data gathered from the NMR experiments will allow for a quantitative comparison of the reaction kinetics.

Calculating the Rate Constant

For a pseudo-first-order reaction, the integrated rate law is:

ln[A]t = -k_obs * t + ln[A]₀

Where:

  • [A]t is the concentration of the alkyne at time t.

  • [A]₀ is the initial concentration of the alkyne.

  • k_obs is the observed pseudo-first-order rate constant.

A plot of ln([Alkyne]) versus time will yield a straight line, and the rate constant k_obs is the negative of the slope.[9]

Comparative Data Summary

The results should be compiled into a clear, comparative table. While the following data is hypothetical, it reflects the scientifically expected trend based on electronic effects.

CompoundSubstituent EffectExpected Relative k_obsHypothetical k_obs (M⁻¹s⁻¹)Hypothetical Half-Life (t½) (min)
Propiolic AcidNeutral (Baseline)1x0.00129.6
4-Hydroxybut-2-ynoic AcidWeakly Electron-Donating< 1x0.000814.4
4-(Dimethylamino)but-2-ynoic Acid HCl Strongly Electron-Donating << 1x 0.0003 38.5

Half-life (t½) is calculated as 0.693 / k_obs.

Discussion: Structure-Activity Relationship

The reactivity of activated alkynes in Michael additions is governed by the electrophilicity of the β-carbon.[2] Electron-withdrawing groups conjugated to the alkyne increase its reactivity by stabilizing the partial negative charge that develops on the α-carbon in the transition state. Conversely, electron-donating groups decrease reactivity.

  • Propiolic Acid: With only a hydrogen atom at the 4-position, it serves as the unperturbed system and our kinetic baseline.

  • 4-Hydroxybut-2-ynoic Acid: The hydroxyl group is weakly electron-donating through resonance, which slightly reduces the electrophilicity of the alkyne compared to propiolic acid. This is expected to result in a slower reaction rate.

  • 4-(Dimethylamino)but-2-ynoic Acid: The dimethylamino group is a strong electron-donating group. Its lone pair of electrons can be delocalized into the π-system, significantly reducing the electrophilicity of the β-carbon. This effect is expected to make its reaction rate considerably slower than the other two compounds.

This trend, where reactivity is inversely proportional to the electron-donating ability of the substituent, is a well-established principle in the kinetics of Michael additions.[10]

Logical Framework for Reactivity

G A Substituent at C4 B Electronic Effect A->B determines C Electrophilicity of β-Carbon B->C modulates D Reaction Rate (k_obs) C->D directly proportional to S1 -H (Propiolic Acid) S1->B Neutral S2 -OH (4-Hydroxy...) S2->B Weakly Donating S3 -N(CH₃)₂ (4-Dimethylamino...) S3->B Strongly Donating

Caption: Relationship between structure and kinetic performance.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the reaction kinetics of 4-(Dimethylamino)but-2-ynoic acid hydrochloride. By comparing it against propiolic acid and 4-hydroxybut-2-ynoic acid in a controlled thiol-Michael addition, researchers can quantitatively determine its reactivity profile. Based on established chemical principles, it is predicted that the strong electron-donating nature of the dimethylamino group will render this compound significantly less reactive than the other two alkynes. This information is critical for drug development professionals and scientists when selecting reagents for bioconjugation, as the kinetics of linker attachment can directly impact the efficiency of synthesis and the properties of the final product. The described NMR-based protocol provides a robust and reliable platform for generating such crucial kinetic data.

References

  • Applied Photophysics. (n.d.). A Guide to Rate Law and Reaction Rate. Retrieved from Applied Photophysics website. link

  • Fiveable. (2025, August 15). Experimental methods for rate law determination. Retrieved from Fiveable website. link

  • CHEM355 EXPERIMENT 8. (n.d.). Experimental Determination of the Reaction Rate.
  • Stack Exchange. (2017, March 25). Determining rate constants for parallel reactions from experimental data. Retrieved from Chemistry Stack Exchange. link

  • NSF PAR. (2021, March 24). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Retrieved from NSF Public Access Repository. link

  • Quora. (2016, March 14). Organic Chemistry: Can alkyne give nucleophilic addition reactions? Retrieved from Quora. link

  • Boyd, S. J., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. link

  • Chemistry LibreTexts. (2025, March 14). Determining the Rate Law from Experimental Data. Retrieved from Chemistry LibreTexts. link

  • Boyd, S. J., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. link

  • CymitQuimica. (n.d.). CAS 7218-52-2: 4-Hydroxybut-2-ynoic acid. Retrieved from CymitQuimica. link

  • ChemicalBook. (n.d.). 4-HYDROXY-BUT-2-ENOIC ACID synthesis. Retrieved from ChemicalBook. link

  • ResearchGate. (n.d.). Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Retrieved from ResearchGate. link

  • MSU Chemistry. (n.d.). Alkyne Reactivity. Retrieved from Michigan State University Department of Chemistry. link

  • BenchChem. (2025). A Researcher's Guide to Validating Thiol-Ene Reaction Products by ¹H NMR Spectroscopy. Retrieved from BenchChem. link

  • University of Calgary. (n.d.). Ch 9 : Addition Reactions of Alkynes. Retrieved from University of Calgary. link

  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid. Retrieved from Google Patents. link

  • PubMed. (2014, July 15). Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. Retrieved from PubMed. link

Sources

Validation

The Strategic Application of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride in Covalent Drug Discovery: A Comparative Guide

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has driven a critical need for electrophilic warheads that balance high target engagement with minimal off-target toxicity. While first- and second...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has driven a critical need for electrophilic warheads that balance high target engagement with minimal off-target toxicity. While first- and second-generation TCIs relied heavily on α,β -unsaturated amides (e.g., acrylamides and crotonamides), the field is rapidly shifting toward alkynamides.

This guide provides an in-depth technical comparison between 4-(Dimethylamino)but-2-ynoic acid hydrochloride (a catalyzed alkynamide precursor) and other alkyne/alkene carboxylic acids. By acting as a "latent electrophile," this specific building block leverages intramolecular base catalysis to achieve rapid covalent bond formation exclusively within the target binding pocket, overcoming the indiscriminate reactivity limitations of traditional warheads.

Mechanistic Rationale: The Causality of the Dimethylamino Group

To understand the superiority of 4-(Dimethylamino)but-2-ynoic acid over simpler alkyne carboxylic acids (like 2-butynoic acid or propiolic acid), one must analyze the thermodynamics and kinetics of the thia-Michael addition.

Alkynes are inherently less reactive toward nucleophilic thiols than their alkene counterparts. This makes simple alkynamides excellent "latent electrophiles" that resist off-target binding with abundant cellular nucleophiles like glutathione (GSH)[1]. However, this low intrinsic reactivity often translates to a poor rate of target inactivation ( kinact​ ), rendering the inhibitor ineffective.

The Intramolecular Catalysis Solution: The incorporation of the dimethylamino group at the 4-position solves this kinetic bottleneck. When the inhibitor docks into the target kinase (e.g., EGFR, BTK), the basic dimethylamino nitrogen ( pKa​≈8.5 ) is positioned in close proximity to the target cysteine residue. It acts as an intramolecular base catalyst , deprotonating the cysteine sulfhydryl group to form a highly nucleophilic thiolate. This occurs via a favorable 5-membered cyclic transition state, drastically lowering the activation energy for the attack on the alkyne triple bond[2].

Consequently, the warhead remains inert in systemic circulation but becomes hyper-reactive the moment it achieves specific spatial alignment within the target pocket.

Mechanism A Reversible Binding (Target Pocket) B Proximity Orientation (Cys-SH near Alkyne) A->B Kd C Intramolecular Catalysis (NMe2 deprotonates SH) B->C Alignment D Nucleophilic Attack (Thiolate to Alkyne) C->D Transition State E Irreversible Adduct (Thiovinyl Bond) D->E kinact

Figure 1: Proximity-driven intramolecular catalysis mechanism of alkynamide covalent inhibitors.

Comparative Performance Analysis

The selection of a covalent warhead dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the drug. Below is a quantitative comparison of 4-(Dimethylamino)but-2-ynoic acid against alternative carboxylic acid precursors used in TCI synthesis.

Table 1: Warhead Profiling and Kinetic Parameters
Precursor AcidWarhead ClassIntrinsic Reactivity (GSH t1/2​ )Target Efficiency ( kinact​/KI​ )Microbiome StabilityPrimary Mechanistic Trait
Propiolic acid Terminal Alkynamide< 1 hourHigh ( ∼105 M−1s−1 )HighHighly reactive; prone to off-target toxicity[3].
2-Butynoic acid Internal Alkynamide> 100 hoursLow ( ∼103 M−1s−1 )HighTrue latent electrophile; often too slow for in vivo efficacy.
4-(Dimethylamino)but-2-ynoic acid Catalyzed Alkynamide> 24 hours High ( ∼105 M−1s−1 ) High Optimal balance; inert in plasma, highly reactive in pocket[2].
4-(Dimethylamino)but-2-enoic acid Catalyzed Crotonamide2 - 4 hoursVery High ( ∼106 M−1s−1 )Low (Reducible)Proven efficacy (Afatinib) but susceptible to gut microbiome reduction[4].

Key Takeaways:

  • Metabolic Stability: Unlike crotonamides (alkenes) which are highly susceptible to double-bond reduction by gut microbiome reductases, alkynamides demonstrate superior metabolic stability, improving oral bioavailability and reducing variable patient responses[4].

  • The "Goldilocks" Zone: 4-(Dimethylamino)but-2-ynoic acid maintains a GSH half-life comparable to unactivated alkynes, yet achieves kinact​/KI​ values rivaling highly reactive acrylamides due to the intramolecular catalysis mechanism.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of a covalent inhibitor must decouple reversible binding affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ). The following protocols establish a self-validating system for synthesizing and profiling these compounds.

Workflow S1 1. Warhead Installation Amide Coupling of Alkyne S2 2. Intrinsic Reactivity GSH Half-life (LC-MS) S1->S2 S3 3. Target Engagement kinact/KI Determination S2->S3 S4 4. Selectivity Profiling Activity-Based Profiling S3->S4 S5 5. Cellular Efficacy Washout & Viability Assays S4->S5

Figure 2: Self-validating experimental workflow for evaluating alkynamide covalent inhibitors.

Protocol 1: Synthesis of the Alkynamide Inhibitor

Objective: Couple 4-(Dimethylamino)but-2-ynoic acid hydrochloride to an amine-bearing reversible scaffold without degrading the alkyne.

  • Preparation: Dissolve the amine-bearing scaffold (1.0 eq) and 4-(Dimethylamino)but-2-ynoic acid hydrochloride (1.2 eq) in anhydrous DMF (0.1 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) to neutralize the hydrochloride salt and establish a basic environment.

  • Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) dropwise to initiate amide coupling.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Purification: Purify directly via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA). Causality Note: Avoid prolonged exposure to strong aqueous bases during workup, as the activated alkyne can undergo premature hydration or degradation.

Protocol 2: Intrinsic Reactivity (GSH Assay)

Objective: Validate that the warhead acts as a latent electrophile in the absence of the target protein.

  • Prepare a 10 mM stock of the synthesized inhibitor in DMSO.

  • Dilute the inhibitor to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH) and 10 µM of an internal standard (e.g., labetalol).

  • Incubate the mixture at 37°C in a thermoshaker.

  • Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours. Immediately quench each aliquot with 50 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.

  • Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining parent compound against time to calculate the pseudo-first-order half-life ( t1/2​ ). A t1/2​>24 hours validates the latent nature of the warhead.

Protocol 3: Determination of kinact​/KI​ (Target Engagement)

Objective: Quantify the efficiency of proximity-driven covalent bond formation.

  • Prepare a continuous fluorogenic kinase assay.

  • Incubate the target kinase with varying concentrations of the inhibitor (ranging from 0.1×KI​ to 10×KI​ ).

  • Initiate the reaction by adding ATP and the peptide substrate.

  • Monitor fluorescence continuously over 60 minutes to capture the non-linear reaction progress curves.

  • Extract the observed rate of inactivation ( kobs​ ) for each concentration.

  • Data Analysis: Fit the data to the equation kobs​=KI​+[I]kinact​×[I]​ . A high kinact​ combined with a low KI​ confirms successful intramolecular catalysis by the dimethylamino group.

Conclusion

For drug development professionals engineering next-generation covalent therapies, 4-(Dimethylamino)but-2-ynoic acid hydrochloride represents a structural sweet spot. By replacing the traditional alkene (crotonamide) with an alkyne, researchers can bypass gut microbiome reduction and systemic GSH depletion. By retaining the dimethylamino group, the warhead preserves the critical intramolecular base catalysis required to rapidly and irreversibly shut down target kinases upon binding.

References

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Journal of the American Chemical Society (ACS)[Link]

  • Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors Journal of Medicinal Chemistry (ACS)[Link]

  • In vitro metabolism of targeted covalent inhibitors and their thiol conjugates by gut microbiome from rats, mice, and humans Drug Metabolism and Disposition (PubMed/NIH)[Link]

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry (ACS)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Dimethylamino)but-2-ynoic acid hydrochloride

Comprehensive Safety & Operational Guide: Handling 4-(Dimethylamino)but-2-ynoic acid hydrochloride 1. Executive Summary & Chemical Context For drug development professionals and medicinal chemists, 4-(Dimethylamino)but-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-(Dimethylamino)but-2-ynoic acid hydrochloride

1. Executive Summary & Chemical Context For drug development professionals and medicinal chemists, 4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) is a highly valuable, yet highly reactive, bifunctional building block. It is predominantly utilized to install dimethylaminobutynamide "warheads" in the synthesis of targeted covalent inhibitors (TCIs), such as the EGFR inhibitor Afatinib and various KRAS G12C inhibitors[1],[2].

Because its primary pharmacological utility relies on covalent binding to cysteine residues via Michael addition, this inherent electrophilic reactivity presents significant occupational hazards. It is a known skin sensitizer (H317) and an acidic irritant[3],[4]. This guide provides the mandatory Personal Protective Equipment (PPE) ecosystem and operational protocols required to handle this compound safely without compromising its chemical integrity.

2. Physicochemical Profile & Hazard Causality Understanding the physical properties of this compound is the foundational step in risk mitigation.

PropertyValueOperational Implication
CAS Number 118764-06-0Unique identifier for inventory, procurement, and SDS tracking[5].
Molecular Weight 163.60 g/mol Required for precise stoichiometric calculations in amide coupling[5].
Appearance Pale beige to light brown solidColor changes (darkening) indicate degradation or oxidation[1].
Storage -20°C, inert atmosphereHygroscopic nature requires strict protection from ambient moisture[1].
Hazard Classification Irritant, Sensitizer (H317)Covalent reactivity necessitates strict dermal/respiratory protection[3].

Causality of Hazards: The compound exists as a hydrochloride salt. Upon contact with ambient moisture or the mucous membranes of the respiratory tract and eyes, it can locally lower pH, causing acute acidic irritation[4]. Furthermore, the alkyne moiety is highly electrophilic. Accidental dermal exposure can lead to the covalent modification of epidermal proteins, triggering an irreversible immune sensitization response (allergic contact dermatitis).

3. Mandatory Personal Protective Equipment (PPE) Ecosystem To prevent both acidic burns and protein sensitization, a multi-layered PPE strategy is mandatory. Do not rely on standard laboratory attire.

  • Dermal Protection (Double Gloving):

    • Primary (Inner) Glove: Standard 3-mil nitrile glove for dexterity.

    • Secondary (Outer) Glove: Heavy-duty extended-cuff nitrile glove (minimum 5-mil thickness).

    • Why? Nitrile provides superior chemical resistance to acidic salts compared to latex. The outer glove acts as the primary barrier against the highly reactive powder and must be immediately shed and replaced if contaminated, leaving the inner glove to protect against micro-tears.

  • Respiratory Protection:

    • Handling must be restricted to a Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood with a face velocity of 80–100 fpm.

    • If engineering controls are compromised or bulk transfer is required, a half-face elastomeric respirator equipped with P100 (HEPA) particulate cartridges is required to block the inhalation of hygroscopic micro-particles.

  • Ocular Protection:

    • Snug-fitting, indirectly vented chemical splash goggles. Standard safety glasses with side shields are strictly prohibited, as they cannot prevent airborne dust from bypassing the lenses.

  • Body Protection:

    • A flame-retardant (FR) lab coat with disposable Tyvek sleeves to prevent powder accumulation on the cuffs.

4. Operational Workflow & Handling Protocol Because 4-(Dimethylamino)but-2-ynoic acid hydrochloride is hygroscopic and reactive, the handling protocol must simultaneously protect the operator and the reagent's integrity[1].

Step-by-Step Methodology:

  • Environmental Preparation: Purge the analytical balance enclosure or fume hood workspace with a gentle stream of Nitrogen (N2) to reduce ambient humidity.

  • Static Mitigation: The hydrochloride powder can accumulate static charge, leading to sudden aerosolization. Pass a static eliminator (e.g., Zerostat gun) over the anti-static weigh boat prior to dispensing.

  • Precision Weighing: Tare the weigh boat. Using a clean, dry micro-spatula, dispense the required mass. Do not return excess reagent to the stock bottle to prevent cross-contamination.

  • Closed Transfer: Transfer the solid directly into an oven-dried Schlenk flask or round-bottom flask. Immediately seal the flask with a rubber septum.

  • Inert Atmosphere Establishment: Connect the flask to a Schlenk line. Perform three cycles of vacuum evacuation and Argon backfilling.

  • Anhydrous Solubilization: Introduce anhydrous solvent (e.g., DMF or DCM) via a syringe through the septum. Proceed with the amide coupling reaction (e.g., using HATU/DIPEA)[2].

Workflow S1 1. Storage Retrieval (-20°C, Desiccated) S2 2. Fume Hood Prep (N2 Purge, Static Mitigation) S1->S2 Maintain cold chain S3 3. Precision Weighing (Anti-static Boat, Micro-spatula) S2->S3 Don PPE S4 4. Closed Transfer (Septum-Sealed Flask) S3->S4 Minimize air exposure S5 5. Anhydrous Solubilization (Argon Atmosphere) S4->S5 Syringe solvent addition S6 6. Waste Segregation (Acidic/Halogenated) S5->S6 Quench & dispose

Fig 1: End-to-end operational workflow for handling 4-(Dimethylamino)but-2-ynoic acid hydrochloride.

5. Spill Response & Disposal Plan A self-validating safety protocol must account for accidental deviations and ensure safe downstream processing.

Spill Response:

  • Evacuate & Assess: Step back and allow the fume hood to clear any aerosolized particles.

  • Containment: Do NOT sweep the dry powder, as the mechanical action will aerosolize the reactive alkyne.

  • Neutralization: Gently cover the spill with absorbent pads slightly dampened with a 5% Sodium Bicarbonate (NaHCO3) solution. This safely neutralizes the acidic hydrochloride salt without generating excessive exothermic heat[4].

  • Cleanup: Wipe inward from the edges of the spill. Place all contaminated pads and the outer layer of your gloves into a designated hazardous waste bag.

Disposal Plan:

  • Solid Waste: Unreacted powder, contaminated weigh boats, and micro-spatulas must be disposed of in a sealed container labeled "Solid Acidic Organic Waste."

  • Liquid Waste: Reaction mixtures containing this compound, especially after coupling, must be quenched with a mild aqueous base before being routed to the "Halogenated Organic Waste" carboy (if DCM/chloroform was used) or "Non-Halogenated Organic Waste" (if DMF/DMSO was used). Never pour unquenched reaction mixtures down the drain[4].

  • ChemScene. "118764-06-0 | 4-(Dimethylamino)but-2-ynoic acid hydrochloride". 5

  • 1int.co.uk. "118764-06-0 Cas No. | 4-(Dimethylamino)but-2-ynoic acid". 3

  • Combi-Blocks. "Safety Data Sheet - 4-(Dimethylamino)-2-butynoic acid hydrochloride". 4

  • Pharmaffiliates. "CAS No : 118764-06-0 | Product Name : 4-Dimethylaminobut-2-ynoic Acid Hydrochloride". 1

  • Google Patents (WO2021086833A1). "Small molecule inhibitors of kras g12c mutant". 2

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